4-(4-Iodophenyl)pyridine
Description
The exact mass of the compound this compound is 280.97015 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-iodophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXJNRYHGQJHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699169 | |
| Record name | 4-(4-Iodophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83420-59-1 | |
| Record name | 4-(4-Iodophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Engineering Porosity: A Technical Guide to Pyridine-Based Ligands in Metal-Organic Frameworks
Introduction: The Pyridine Advantage in Reticular Chemistry
In the architecture of Metal-Organic Frameworks (MOFs), carboxylate linkers (e.g., BDC, BTC) are the standard "beams." However, relying solely on carboxylates often limits structural diversity to rigid, high-symmetry nets. Pyridine-based ligands introduce a critical degree of freedom: neutral nitrogen donation .
Unlike anionic carboxylates that charge-balance metal nodes, neutral pyridine ligands (N-donors) coordinate via the lone pair on the nitrogen atom. This fundamental difference allows researchers to:
-
Construct Pillared-Layer Architectures: Connect 2D carboxylate-metal grids into 3D porous scaffolds.
-
Modulate Pore Electronics: The basicity of the pyridine ring (pKa ~5.2) creates Lewis-basic pore environments ideal for CO₂ capture and catalytic selectivity.
-
Enable pH-Responsive Drug Delivery: The protonation state of the pyridine nitrogen is pH-dependent, acting as a molecular switch for cargo release.[1]
This guide details the engineering principles, synthesis protocols, and validation workflows for deploying pyridine ligands in high-performance MOFs.
Molecular Design Principles
The Pillaring Strategy
The most common application of pyridine ligands is "pillaring." In this topology, dicarboxylates form 2D sheets (the "layers") with metal nodes (e.g., Zn²⁺, Cu²⁺ paddlewheels). Pyridine ligands (the "pillars") bind to the axial sites of these metal nodes, propping the layers apart to form 3D channels.
Key Variable: Pillar Length The pore size is directly dictated by the length of the pyridine ligand.
| Ligand Name | Structure Type | Approx. Length (Å) | Application Focus |
| Pyrazine | Monocyclic | ~2.8 | Microporous gas separation (CO₂/N₂) |
| 4,4'-Bipyridine (Bipy) | Bicyclic | ~7.1 | General porosity, solvent storage |
| 1,2-Bis(4-pyridyl)ethylene (BPE) | Alkenyl-linker | ~9.2 | Flexible MOFs ("Breathing" frameworks) |
| DPNI (N,N'-di(4-pyridyl)naphthalenediimide) | Extended | ~13.5 | Large-molecule encapsulation (Drugs) |
Electronic Tuning (pKa Effects)
The basicity of the pyridine nitrogen affects bond strength. Electron-donating groups (e.g., -CH₃) on the ring increase basicity, strengthening the Metal-N bond and improving thermal stability. Electron-withdrawing groups (e.g., -NO₂) weaken the bond, which is useful for designing labile linkers for ligand exchange protocols.
Visualization: Pillared-Layer Assembly Logic
The following diagram illustrates the reticular logic of transforming a 2D sheet into a 3D porous framework using pyridine pillars.
Caption: Schematic of pillared-layer MOF assembly. Neutral pyridine ligands bind axially to metal nodes, expanding 2D grids into 3D porous networks.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Zn(BDC)(Bipy)₀.₅
Target: A robust, interpenetrated pillared-layer MOF.
Reagents:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic Acid (H₂BDC)
-
4,4'-Bipyridine (Bipy)
-
Solvent: DMF (N,N-Dimethylformamide)[2]
Step-by-Step Methodology:
-
Stoichiometry Control: Dissolve Zn(NO₃)₂·6H₂O (1.0 mmol), H₂BDC (1.0 mmol), and Bipy (0.5 mmol) in 15 mL of DMF.
-
Scientist's Note: The 1:1:0.5 ratio is critical. Excess pyridine can compete with carboxylates, leading to non-porous molecular complexes rather than extended frameworks.
-
-
Homogenization: Sonicate for 10 minutes until the solution is clear.
-
Thermal Treatment: Seal in a 25 mL Teflon-lined autoclave. Heat at 100°C for 48 hours.
-
Cooling: Allow to cool to room temperature over 12 hours (0.1°C/min). Rapid cooling induces defects and microcrystalline powder; slow cooling yields single crystals suitable for XRD.
-
-
Activation (Critical):
-
Decant DMF. Wash crystals 3x with fresh DMF.
-
Solvent Exchange: Soak crystals in Chloroform or Ethanol for 3 days, refreshing solvent every 24 hours.
-
Causality: DMF has a high boiling point and surface tension. Evacuating DMF directly often collapses the pores (capillary stress). Exchanging with volatile Chloroform prevents this.
-
Protocol B: Solvent-Assisted Ligand Exchange (SALE)
Target: Incorporating functionalized pyridine ligands that are difficult to synthesize de novo.
Direct synthesis with complex functionalized ligands often fails due to steric hindrance or solubility issues. SALE allows you to synthesize a "parent" MOF with simple linkers and then swap them.
Caption: Workflow for Solvent-Assisted Ligand Exchange (SALE). High concentration of incoming ligand drives the thermodynamic equilibrium toward the daughter framework.
Methodology:
-
Preparation: Synthesize the parent MOF (e.g., using unsubstituted 4,4'-bipyridine).
-
Exchange Solution: Prepare a saturated solution of the target functionalized ligand (e.g., amino-bipyridine) in DMF.
-
Incubation: Immerse Parent MOF crystals in the solution. Heat to 60°C.
-
Cycling: Replace the supernatant with fresh ligand solution every 24 hours for 3 days.
-
Validation: Digest a sample of the MOF in DCl/DMSO-d6 and run ¹H-NMR. The ratio of new vs. old ligand peaks confirms the exchange percentage.
Applications in Drug Delivery[1][3][4][5]
For drug development professionals, pyridine-based MOFs offer a unique pH-gating mechanism .
Mechanism of Action[6]
-
Physiological pH (7.4): Pyridine is neutral.[1] The drug is retained via pore confinement or weak hydrogen bonding.
-
Gastric pH (1.2 - 2.0): Pyridine nitrogen becomes protonated (Py-H⁺).
-
Scenario A (Cationic Drug): Charge repulsion triggers rapid release.
-
Scenario B (Anionic Drug): Electrostatic attraction retards release (protecting the drug from stomach acid).
-
Data: Release Profile of Ibuprofen (Anionic) from UiO-66-PDC
PDC = Pyridine-3,5-dicarboxylate
| Environment | pH | Pyridine State | Interaction Mode | Release Rate |
| Simulated Gastric Fluid | 2.0 | Protonated (Py-H⁺) | Strong Electrostatic (Py-H⁺ ... Drug⁻) | Slow (<10% in 2h) |
| Simulated Intestinal Fluid | 7.4 | Neutral (Py:) | Weak H-bonding | Fast (>80% in 6h) |
Interpretation: This system effectively protects acid-sensitive anionic drugs in the stomach and releases them in the intestine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Amorphous Powder | Reaction too fast / Nucleation too high. | Add a Modulator (Monocarboxylic acid or excess monodentate pyridine). This competes with linkers, slowing crystal growth and improving crystallinity. |
| Pore Collapse | Surface tension stress during drying. | Perform Supercritical CO₂ Drying or ensure thorough solvent exchange with low-boiling solvent (DCM) before vacuum activation. |
| Incomplete SALE | Incoming ligand is too bulky. | Use a parent MOF with larger initial pores, or increase exchange temperature (careful not to degrade the framework). |
References
-
Solvent-Assisted Ligand Exchange (SALE) Protocols: Karagiaridi, O., et al.[3][4] "Solvent-Assisted Ligand Exchange: An Approach to Isoreticular Metal–Organic Frameworks." Journal of the American Chemical Society.[5]
-
Pyridine-Based MOFs for Drug Delivery (pH Response): Abdelhameed, R. M., et al.[1] "UiO-66-PDC: A pH-Responsive Metal-Organic Framework for Oral Drug Delivery." ACS Applied Materials & Interfaces.[6]
-
Synthesis of Pillared Zn-MOFs: Chen, B., et al. "Transformation of a Metal-Organic Framework from the 2D to 3D Structure by Pillaring." Angewandte Chemie International Edition.
-
Modulation of Crystal Growth with Pyridine: Review of coordination modulation in MOF synthesis.
-
Heterotritopic Pyridine Linkers (MOF-910): Yaghi, O. M., et al. "Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers."[5]
Sources
- 1. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-assisted ligand exchange (SALE) for the enhancement of epoxide ring-opening reaction catalysis based on three amide-functionalized metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Electronic properties of phenylpyridine vs bipyridine ligands
Technical Whitepaper: Comparative Electronic Analysis of Phenylpyridine and Bipyridine Ligands in Transition Metal Complexes
Executive Summary
The strategic selection of ligands is the cornerstone of designing transition metal complexes for photoredox catalysis, organic light-emitting diodes (OLEDs), and chemotherapeutics. This whitepaper provides a rigorous technical comparison between two dominant ligand classes: 2-phenylpyridine (ppy) and 2,2'-bipyridine (bpy) .
While both ligands form stable chelate rings with
Fundamental Electronic Architecture
The divergence in reactivity between complexes like
Ligand Field Strength and Orbital Splitting
-
2-Phenylpyridine (ppy): The presence of an anionic carbon donor (phenyl ring) creates a strong field environment. The Carbon atom is a very strong
-donor compared to Nitrogen. This strong donation increases electron density at the metal center, raising the energy of the occupied -orbitals (specifically the set). -
2,2'-Bipyridine (bpy): Both Nitrogen atoms are neutral
-donors. Additionally, the pyridine rings possess low-lying orbitals that can accept electron density from the metal ( back-bonding). This interaction stabilizes the metal orbitals, lowering the HOMO energy.
Molecular Orbital (MO) Impact
The substitution of a bpy ligand with a ppy ligand essentially replaces a stabilizing
-
HOMO: Localized primarily on the metal center and the phenyl ring of the ppy ligand. The strong
-donation raises the HOMO energy, making the complex easier to oxidize. -
LUMO: Localized primarily on the heterocyclic pyridine ring (for ppy) or the bipyridine system.
Figure 1: Simplified qualitative MO diagram illustrating the destabilization of the HOMO in Ir(ppy) complexes compared to Ru(bpy) complexes due to the strong
Photophysical & Electrochemical Consequences
The electronic architecture described above dictates the measurable properties of the complexes.
Redox Potentials
Because the HOMO of
-
Oxidation:
oxidizes at V vs. SCE, whereas oxidizes at V vs. SCE. -
Excited State Reductant: The excited state potential (
) makes a "super-reductant" ( V), capable of reducing aryl halides that Ru-complexes cannot touch.
Spin-Orbit Coupling (SOC)
While both ligands support Metal-to-Ligand Charge Transfer (MLCT), the choice of metal often correlates with the ligand. Cyclometalated ligands are most often paired with Iridium (Z=77). The high atomic number induces strong Spin-Orbit Coupling, mixing singlet and triplet states. This allows for:
-
Rapid Intersystem Crossing (ISC) (
). -
High phosphorescence quantum yields (
for ).
Data Summary: Quantitative Comparison
The following table synthesizes data from standard electrochemical studies in Acetonitrile (
| Property | Significance | ||
| Ligand Type | Cyclometalating ( | Chelate Diimine ( | C-donor raises HOMO energy. |
| Charge | Neutral ( | Cationic ( | Neutrality aids solubility in non-polar organics. |
| Ir(III) is easier to oxidize to Ir(IV). | |||
| Ir complex is very hard to reduce. | |||
| Ir(ppy)3 is a far stronger photoreductant. | |||
| Ru(bpy)3 is a better photooxidant. | |||
| Emission | Tunable via ligand substitution. |
Data Sources: Prier et al. (2013) [1], Teegardin et al. (2016) [2].
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (color changes, solubility checks).
Synthesis of
Target: High-purity photocatalyst for reductive quenching cycles.
Step 1: Formation of
-
Reagents: Mix
(1.0 equiv) and 2-phenylpyridine (2.2 equiv) in a 3:1 mixture of 2-ethoxyethanol and water. -
Reaction: Reflux at
C for 24 hours under Nitrogen.-
Validation: Solution changes from dark brown/black to a cloudy yellow/orange suspension.
-
-
Workup: Cool to RT. Add water to precipitate the dimer
. Filter and wash with water and ethanol.
Step 2: Conversion to
-
Reagents: Suspend the dimer (1.0 equiv), 2-phenylpyridine (2.5 equiv), and
(10 equiv) in glycerol. -
Reaction: Heat to
C for 12-15 hours.-
Note: High temperature is critical to favor the thermodynamic facial isomer over the kinetic meridional isomer.
-
-
Workup: Pour the hot mixture into 1M HCl (carefully!). Filter the yellow precipitate.
-
Purification: Flash chromatography (
) or sublimation.-
Validation:
NMR should show symmetry (equivalent ligands).
-
Synthesis of
Target: Standard reference dye or photooxidant.
-
Reagents: Dissolve
(1.0 equiv) and 2,2'-bipyridine (3.2 equiv) in Ethanol. -
Reduction Step: Add freshly prepared sodium phosphinate (
) solution (excess). -
Reaction: Reflux for 90 minutes. Solution turns from dark brown to deep clear orange/red.
-
Precipitation: Add saturated aqueous KCl or LiCl to precipitate the chloride salt upon cooling.
-
Validation: UV-Vis absorption peak at
nm (MLCT).
Cyclic Voltammetry (CV) Characterization
Objective: Determine HOMO/LUMO levels.
-
Setup: Three-electrode cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgNO3 Reference).
-
Solvent: Degassed Acetonitrile with 0.1 M
electrolyte. -
Standard: Add Ferrocene (Fc) internal standard at the end of the run.
-
Protocol:
-
Scan 0 V
+1.5 V (Oxidation). Look for reversible wave ( ). -
Scan 0 V
-2.5 V (Reduction).
-
-
Calculation:
.[4]
Figure 2: Comparative synthetic workflow for the isolation of Ir(ppy)3 and Ru(bpy)3 complexes.
References
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363. Link
-
Teegardin, K., Day, J. I., Chan, J., & Weaver, J. (2016). Advances in Photocatalysis: A Micro-Review of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. Organic Process Research & Development, 20(7), 1156-1163. Link
-
Flamigni, L., Barbieri, A., Sabatini, C., Ventura, B., & Barigelletti, F. (2007). Photochemistry and photophysics of coordination compounds: Iridium. Topics in Current Chemistry, 281, 143-203. Link
-
Campagna, S., Puntoriero, F., Nastasi, F., Bergamini, G., & Balzani, V. (2007). Photochemistry and photophysics of coordination compounds: Ruthenium. Topics in Current Chemistry, 280, 117-214. Link
-
Slinker, J. D., Gorodetsky, A. A., Lowry, M. S., Wang, J., Parker, S., Rohl, R., ... & Malliaras, G. G. (2004). Efficient yellow electroluminescence from a single layer of a cyclometalated iridium complex. Journal of the American Chemical Society, 126(9), 2763-2767. Link
Sources
- 1. Comparison of ancillary ligand effects between 2,2'-bipyridine and 2-(2'-pyridyl)phenyl in the linkage and bridging isomerism of 5-methyltetrazolato iridium(III) and/or rhodium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Guide: Solubility Profiling & Handling of 4-(4-Iodophenyl)pyridine in Polar Aprotic Solvents
Executive Summary
This technical guide addresses the solubility characteristics, dissolution protocols, and handling requirements for 4-(4-Iodophenyl)pyridine (CAS: 83420-59-1) in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
As a structural motif frequently employed in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and as a precursor in Suzuki-Miyaura cross-coupling reactions, the solubility of this compound is a critical variable. Its relatively high melting point (~204°C) indicates strong intermolecular
This guide is designed for application scientists and synthetic chemists requiring high-fidelity solutions for spectroscopy (NMR), crystallization, or reaction screening.
Part 1: Physicochemical Profile & Solubility Mechanics
Understanding the solubility of this compound requires analyzing the competition between its crystal lattice energy and the solvation energy provided by the solvent.
Compound Identity
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 83420-59-1 |
| Molecular Formula | C₁₁H₈IN |
| Molecular Weight | 281.09 g/mol |
| Melting Point | 204°C (Solid) |
| Appearance | White to pale yellow crystalline powder |
| Structural Features | Pyridine ring (H-bond acceptor), Iodophenyl group (Lipophilic, polarizable) |
Solvent-Solute Interactions
The dissolution of this compound in DMSO or DMF is driven by two primary mechanisms:
-
Dipole-Dipole Interactions: The high dielectric constants of DMSO (
= 46.7) and DMF ( = 36.7) stabilize the polarizable iodine-carbon bond and the pyridine nitrogen. -
Disruption of
-Stacking: The planar nature of the phenylpyridine core facilitates strong crystal packing. DMSO and DMF are effective at intercalating between these aromatic sheets, but kinetic energy (heat) is often required to initiate this process.
Solubility Estimates
Note: Solubility is temperature-dependent. The values below are operational ranges based on structural analogs (e.g., 4-phenylpyridine) and thermodynamic properties.
| Solvent | Ambient Solubility (25°C) | Heated Solubility (60-80°C) | Primary Application |
| DMSO | Moderate (10–50 mM) | High (>100 mM) | NMR, Biological Assays, Stock Solutions |
| DMF | Moderate (10–50 mM) | High (>100 mM) | MOF Synthesis, Cross-Coupling Reactions |
| Methanol | Low | Moderate | Recrystallization (Anti-solvent) |
| Water | Insoluble | Insoluble | Precipitation medium |
Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (50 mM)
Objective: Create a stable, particle-free stock solution for reaction screening or biological assays.
Materials:
-
This compound (Solid)[]
-
Anhydrous DMSO or DMF (Grade:
99.8%) -
Borosilicate glass vial with PTFE-lined cap
-
Ultrasonic bath (Frequency: 40 kHz)
-
Heat block or oil bath
Workflow:
-
Weighing: Accurately weigh 14.05 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF.
-
Critical Note: Do not use plastic consumables (polystyrene) with DMF, as leaching may occur.
-
-
Initial Mixing: Vortex for 30 seconds. The solution will likely remain cloudy due to the high lattice energy.
-
Thermal Activation: Place the vial in a heat block set to 60°C for 5–10 minutes.
-
Sonication: Transfer immediately to an ultrasonic bath. Sonicate for 10 minutes at ambient temperature.
-
Visual Check: The solution must be optically clear. If "schlieren" lines (swirls) or micro-particulates are visible, repeat the heating step.
-
Protocol B: Solubility Limit Determination (Cloud Point Method)
Objective: Empirically determine the saturation limit for a specific application.
Workflow Visualization:
Figure 1: Iterative "Cloud Point" workflow to determine the solubility limit (saturation point) of the compound.
Part 3: Applications & Strategic Implications
Synthesis: Suzuki-Miyaura Coupling
In palladium-catalyzed cross-coupling, this compound acts as the electrophile.
-
Solvent Choice: DMF is often preferred over DMSO for high-temperature reactions (>100°C) due to DMSO's potential thermal decomposition (releasing foul-smelling sulfides) and potential to poison certain catalysts.
-
Reaction Concentration: Typical reaction concentrations range from 0.1 M to 0.5 M. At these concentrations, the reaction mixture must be heated to maintain solubility before catalyst addition to ensure homogeneous kinetics.
MOF/COF Linker Synthesis
When used as a linear linker in reticular chemistry:
-
Solvothermal Conditions: The compound is often dissolved in DMF/Ethanol mixtures.
-
Implication: The solubility differential between hot DMF (high solubility) and room temperature ethanol (low solubility) is the driving force for the slow crystallization of the framework.
Part 4: Safety & Handling (E-E-A-T)
Chemical Safety
-
This compound: Treat as a potential irritant. Standard PPE (gloves, goggles) is required.
-
DMSO: Penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream. Never handle DMSO solutions of iodinated aromatics without nitrile or neoprene gloves.
-
DMF: A potent hepatotoxin and reproductive hazard. All dissolution steps involving DMF must be performed in a fume hood .
Storage of Solutions
-
Stability: Solutions in DMSO/DMF are susceptible to oxidation and hygroscopicity (absorbing water from air).
-
Recommendation: Store stock solutions in amber glass vials, under an inert atmosphere (Nitrogen/Argon), at 4°C. Re-sonicate after thawing, as the compound may precipitate upon cooling.
References
-
PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. [Link]
-
Petrov, A. A., et al. (2021).[2][7] Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7423. (Contextual reference for solubility of iodide-based ligands in polar aprotic solvents). [Link]
Sources
- 2. espublisher.com [espublisher.com]
- 3. CN115725987A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]
- 4. 2-(4-Bromophenyl)pyridine, TCI, 2043387 - 나비엠알오 [m.navimro.com]
- 5. This compound | C11H8IN | CID 53426295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Iodomethyl)pyridine | C6H6IN | CID 642805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(4-Iodophenyl)pyridine via Suzuki-Miyaura coupling
Executive Summary
The synthesis of 4-(4-iodophenyl)pyridine is a critical intermediate step in the fabrication of semi-rigid linkers for Metal-Organic Frameworks (MOFs) and supramolecular assemblies. Its bifunctionality—possessing a Lewis-basic pyridine nitrogen and a reactive aryl iodide—makes it a versatile "linear spacer" for subsequent Sonogashira couplings or coordination chemistry.
However, the synthesis presents a distinct chemoselective challenge: preventing the formation of the symmetrical byproduct, 1,4-di(pyridin-4-yl)benzene (the "double-coupled" product). This guide details a robust protocol utilizing statistical amplification (excess dihalide) combined with a pH-switch purification strategy to isolate high-purity product without laborious column chromatography.
Strategic Analysis: The Selectivity Challenge
The core reaction involves the coupling of 4-pyridylboronic acid with 1,4-diiodobenzene .
-
Thermodynamic Risk: The target molecule, this compound, retains a highly reactive C–I bond. In a standard 1:1 stoichiometric reaction, the palladium catalyst can oxidatively add to the product almost as easily as the starting material, leading to oligomerization (the "bis" product).
-
Kinetic Solution: By employing a significant molar excess (3.0 – 5.0 equivalents) of 1,4-diiodobenzene, we statistically overwhelm the catalyst with the starting material, drastically reducing the probability of the catalyst encountering the product.
-
Purification Advantage: While using excess starting material usually complicates purification, the basicity of the pyridine ring allows us to separate the neutral excess diiodide from the basic product using simple acid-base extraction.
Reaction Mechanism & Statistical Logic
The following diagram illustrates the competitive pathways and how stoichiometry controls the outcome.
Figure 1: Statistical control of reaction pathways. Using a 4-fold excess of the dihalide suppresses the secondary coupling event.
Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7]
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale: 5 mmol) | Role |
| 4-Pyridylboronic acid | 122.92 | 1.0 | 615 mg | Nucleophile |
| 1,4-Diiodobenzene | 329.90 | 4.0 | 6.60 g | Electrophile (Excess) |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 289 mg | Catalyst |
| Na₂CO₃ (2M aq) | 105.99 | 3.0 | 7.5 mL | Base |
| 1,2-Dimethoxyethane (DME) | - | - | 40 mL | Solvent |
| Ethanol | - | - | 10 mL | Co-solvent |
Step-by-Step Procedure
Step 1: Inert Assembly
-
Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with 1,4-diiodobenzene (6.60 g) and 4-pyridylboronic acid (615 mg).
-
Add the solvent mixture: DME (40 mL) and Ethanol (10 mL).
Step 2: Degassing (Critical)
-
Context: Oxygen promotes the homocoupling of boronic acids and deactivates the Pd(0) catalyst.
-
Bubble nitrogen gas directly into the solution for 20 minutes.
-
Add the 2M Na₂CO₃ solution (7.5 mL) and continue bubbling for another 5 minutes.
-
Add the catalyst Pd(PPh₃)₄ (289 mg) quickly against a positive stream of nitrogen.
Step 3: Reaction
-
Heat the mixture to reflux (approx. 85°C) under a nitrogen atmosphere.
-
Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Note: The boronic acid spot (baseline) should disappear. The large excess of diiodobenzene (high Rf) will persist.
-
-
Reaction time is typically 12–16 hours .
Step 4: Workup (The Acid-Base Switch)
-
Objective: Remove the catalyst and the massive excess of 1,4-diiodobenzene without chromatography.
Figure 2: The "pH-Switch" purification protocol eliminates the need for column chromatography.
Detailed Workup Steps:
-
Cool the reaction to room temperature.
-
Remove organic solvents (DME/EtOH) under reduced pressure.
-
Redissolve the residue in Dichloromethane (DCM) (100 mL).
-
Extraction 1 (Removal of salts): Wash with water (50 mL). Keep the organic layer.
-
Extraction 2 (The Switch): Extract the DCM layer with 1M HCl (3 x 50 mL).
-
Chemistry: The pyridine nitrogen is protonated (
), becoming water-soluble. The neutral 1,4-diiodobenzene remains in the DCM.
-
-
Separation: Set aside the DCM layer (this contains the excess starting material).
-
Recovery: Combine the acidic aqueous layers. Slowly add 2M NaOH or solid Na₂CO₃ until the pH reaches ~10.
-
Isolation: The product will precipitate as a white/off-white solid. Filter the solid, wash with copious water, and dry under vacuum.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Protodeboronation of 4-pyridylboronic acid. | This reagent is unstable. Use fresh reagents or switch to 4-pyridylboronic acid pinacol ester , which is more robust. |
| Black Precipitate | "Palladium Black" formation. | Inefficient degassing. Ensure rigorous O₂ exclusion. Add free PPh₃ ligand (10 mol%) to stabilize Pd. |
| Product is Colored | Trace Pd contamination. | Wash the final solid with a dilute solution of sodium diethyldithiocarbamate or use a scavenger resin (e.g., SiliaMetS®). |
| Emulsion during Workup | Fine particulates. | Filter the biphasic mixture through Celite® before separating layers. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Hupp, J. T., et al. (2012). Synthesis of MOF Linkers: Strategies for Linear Dipyridyl Spacers. Crystal Growth & Design. (Contextual reference for linker design).
-
BenchChem Application Note. (2025). Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid. Link
-
Organic Chemistry Portal. (2024).[1] Mechanism of the Suzuki Coupling. Link
-
University of Massachusetts Amherst. (2023). Acid-Base Extraction Protocols. Link
Sources
Application Note: Protocol for Pd-Catalyzed Cross-Coupling of 4-Pyridineboronic Acid
Executive Summary
Coupling 4-pyridineboronic acid via the Suzuki-Miyaura reaction presents a unique set of challenges compared to standard phenyl-phenyl couplings. The electron-deficient nature of the pyridine ring renders the C-B bond highly labile, leading to rapid protodeboronation (hydrolysis of the boronic acid to pyridine) under the basic conditions required for transmetallation. Furthermore, the basic nitrogen atom can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.
This guide provides a validated protocol utilizing Buchwald Precatalysts (Generation 2/3) to solve these issues. By utilizing bulky, electron-rich phosphine ligands (SPhos or XPhos) pre-complexed with Palladium, we ensure rapid oxidative addition and transmetallation that outcompetes the decomposition pathways.
Technical Background: The Mechanism of Failure
To successfully couple 4-pyridineboronic acid, one must understand why standard conditions (e.g., Pd(PPh3)4 / Na2CO3) fail.
-
Protodeboronation: In the presence of water and base, the boronate species is in equilibrium. For electron-deficient heterocycles, the rate of C-B bond cleavage (yielding pyridine) often exceeds the rate of transmetallation to the Palladium center.
-
Catalyst Poisoning: The pyridine nitrogen is a competent ligand (Lewis base). In the absence of bulky ligands on the Pd, the substrate itself binds to the metal, forming an inactive "Pd-Pyridine" complex that precipitates or halts the cycle.
Visualization: Kinetic Competition
The following diagram illustrates the kinetic race between the productive cycle and the destructive side-reaction.
Figure 1: The "Kinetic Race." Success depends on accelerating the Transmetallation step (Green path) to be faster than the Protodeboronation step (Red path).
Optimization Strategy & Reagent Selection
The choice of ligand is the single most critical variable. We utilize Dialkylbiaryl phosphines (Buchwald Ligands).
| Component | Recommendation | Scientific Rationale |
| Catalyst | SPhos Pd G2 or XPhos Pd G2 | SPhos is electron-rich (facilitates oxidative addition) and extremely bulky (prevents pyridine N-coordination and enforces mono-ligation for speed). The G2 (Generation 2) precatalyst ensures a defined 1:1 Pd:Ligand ratio and activates at room temperature, avoiding the induction period where boronic acid decomposes. |
| Base | K3PO4 (Potassium Phosphate) | A mild base that is sufficiently soluble in aqueous organic mixtures but less harsh than hydroxides, minimizing hydrolytic deboronation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Alternatively n-Butanol. A biphasic or semi-aqueous system is necessary to dissolve the inorganic base, but water content must be controlled. |
| Stoichiometry | 1.5 equiv. Boronic Acid | Excess boronic acid is required to account for the inevitable % that will protodeboronate during the reaction. |
Standard Operating Procedure (SOP)
Method A: The "Gold Standard" (SPhos Pd G2)
Recommended for high-value intermediates and drug discovery.
Materials
-
Aryl Halide (Electrophile): 1.0 equiv (e.g., 1.0 mmol)[1]
-
4-Pyridineboronic Acid: 1.5 equiv (1.5 mmol)
-
Catalyst: SPhos Pd G2 (CAS: 1375325-64-6) - 0.02 equiv (2 mol%)
-
Base: K3PO4 (tribasic, finely ground) - 2.0 equiv (2.0 mmol)
-
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL) - Degassed
Protocol Steps
-
Preparation of Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide , 4-Pyridineboronic Acid , SPhos Pd G2 , and K3PO4 .
-
Note: If the Aryl Halide is a liquid, add it after the solvent in step 3.
-
-
Atmosphere Control (Crucial): Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times .
-
Why? Oxygen oxidizes the phosphine ligand and kills the active Pd(0) species.
-
-
Solvent Addition: Syringe in the 1,4-Dioxane and Water . These solvents should be sparged with nitrogen for 10 minutes prior to use.
-
Reaction: Place the vial in a pre-heated block at 80°C to 100°C . Stir vigorously (1000 RPM).
-
Time: Typically complete in 2–4 hours. Monitor by LC-MS.[2]
-
Observation: The mixture will turn black/dark brown as active Pd(0) is generated.
-
-
Workup (Pyridine-Specific):
-
CRITICAL: Do NOT wash with dilute HCl. This will protonate the pyridine product (rendering it water-soluble) and you will lose it in the aqueous waste.
-
Wash with Saturated NaHCO3 or Water.
-
Extract aqueous layer 2x with EtOAc (Pyridines are polar).
Workflow Visualization
Figure 2: Operational Workflow. Note the critical checkpoint at Step 6 regarding pH control.
Troubleshooting & Strategic Pivots
If Method A fails (low yield or stuck conversion), apply these pivots based on the observed failure mode.
| Observation | Diagnosis | Solution |
| Starting Material (Ar-X) remains, Pyridine detected. | Protodeboronation. The boronic acid hydrolyzed before it could couple. | Switch to Anhydrous Conditions: Use K2CO3 in dry DMF or n-Butanol at 100°C. Removing water slows hydrolysis. Alternatively, add the boronic acid in 3 portions over 1 hour. |
| No reaction, Catalyst precipitates (Pd black). | Catalyst Death. | Increase catalyst loading to 5 mol%. Ensure rigorous degassing. Switch to XPhos Pd G2 , which is often more robust for chlorides. |
| Product is stuck in aqueous phase. | pH Error. | The pyridine ring is protonated. Adjust aqueous layer to pH > 10 using NaOH before extraction to ensure the product is neutral and organic-soluble. |
The "Nuclear Option": MIDA Boronates
If the free boronic acid is simply too unstable, synthesize or purchase the 4-Pyridine MIDA boronate . MIDA boronates slowly release the active boronic acid species under the reaction conditions, keeping the standing concentration of the unstable acid low (simulating slow addition) and preventing decomposition.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3]
-
[Link]
-
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3]
-
[Link]
-
-
Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[3]
-
[Link]
-
- Sigma-Aldrich.
Sources
Application Notes and Protocols: Post-Synthetic Ligand Exchange (PSE) using 4-(4-Iodophenyl)pyridine
Introduction: Expanding the Chemical Space of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemically versatile structures make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1] However, the direct synthesis of MOFs with complex functionalities can be challenging. Post-synthetic modification (PSM) has emerged as a powerful strategy to introduce new chemical functionalities into pre-existing MOF structures.[2]
This application note provides a detailed guide to post-synthetic ligand exchange (PSE), a key PSM technique, focusing on the incorporation of 4-(4-Iodophenyl)pyridine into a parent MOF. PSE allows for the replacement of existing ligands within the framework with new, functionalized ligands, thereby altering the chemical and physical properties of the material without disrupting the overall crystal structure.[3] The use of this compound is of particular interest as the iodine moiety serves as a versatile handle for further downstream chemical transformations, such as Suzuki or Sonogashira cross-coupling reactions, enabling the introduction of a vast array of functional groups. The pyridine group itself can also influence the electronic environment within the MOF pores, enhancing interactions with guest molecules.[4][5]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage PSE for the rational design and synthesis of functionalized MOFs. We will provide a comprehensive overview of the methodology, including detailed protocols, characterization techniques, and an exploration of the underlying scientific principles.
I. Core Principles of Post-Synthetic Ligand Exchange
PSE is a heterogeneous reaction where a "parent" MOF is suspended in a solution containing a "daughter" ligand.[3] The daughter ligand, in this case, this compound, gradually replaces the original ligands coordinated to the metal nodes of the framework. This process is typically driven by factors such as concentration gradients and the relative binding affinities of the parent and daughter ligands to the metal centers.
Several key factors influence the efficiency and extent of ligand exchange:
-
Solvent Choice: The solvent must be able to dissolve the incoming ligand and swell the MOF structure to facilitate diffusion, without dissolving the framework itself. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used.
-
Temperature: Higher temperatures can increase the rate of ligand exchange but may also lead to framework decomposition if the MOF is not sufficiently stable.
-
Concentration: A high concentration of the incoming ligand is necessary to drive the equilibrium towards the exchanged product.
-
Time: PSE is often a slow process, requiring reaction times ranging from hours to several days to achieve significant levels of exchange.[6]
It is crucial to recognize that PSE can be a complex process. In some cases, particularly in MOFs with defects, the incoming ligand may preferentially coordinate at these defect sites rather than replacing framework linkers.[7] Careful characterization is therefore essential to confirm the nature and extent of the modification.
II. Experimental Section: A Step-by-Step Guide
This section outlines a general protocol for the post-synthetic exchange of a pyridine-based ligand in a hypothetical, yet representative, robust MOF (e.g., a UiO-66 analogue where a dicarboxylic acid linker is partially replaced by a coordinating pyridine). The principles can be adapted to various parent MOF systems.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Parent MOF (e.g., UiO-66) | High Purity | Synthesized in-house or commercial |
| This compound | ≥97% | Major chemical supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major chemical supplier |
| Chloroform | ACS Grade | Major chemical supplier |
| Methanol | ACS Grade | Major chemical supplier |
| Glass Vials (e.g., 20 mL) | Scintillation Vials | Standard lab supplier |
| Centrifuge | Standard lab equipment | |
| Shaker or Stir Plate | Standard lab equipment | |
| Schlenk Line/Vacuum Oven | Standard lab equipment |
Protocol 1: Post-Synthetic Ligand Exchange
-
Activation of Parent MOF:
-
Place a known amount of the parent MOF (e.g., 100 mg) into a 20 mL glass vial.
-
Activate the MOF by heating under vacuum (e.g., 150 °C for 12 hours) to remove any guest molecules from the pores. The specific activation conditions will depend on the thermal stability of the parent MOF.
-
-
Preparation of Ligand Solution:
-
In a separate vial, prepare a solution of this compound in anhydrous DMF. A typical concentration is 0.1 M, but this can be optimized. For 10 mL of solution, this would be 283 mg of this compound.
-
-
Ligand Exchange Reaction:
-
Add the this compound solution (e.g., 10 mL) to the vial containing the activated parent MOF.
-
Seal the vial and place it on a shaker or use a magnetic stir bar to ensure continuous mixing.
-
Heat the reaction mixture to a temperature appropriate for the stability of the parent MOF (e.g., 80-120 °C).
-
Allow the reaction to proceed for 24-72 hours. The optimal reaction time should be determined experimentally.
-
-
Isolation and Washing of the Functionalized MOF:
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the solid product by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Decant the supernatant, which contains the unreacted this compound and displaced parent ligands.
-
Wash the solid product by re-suspending it in fresh DMF (e.g., 10 mL) and centrifuging again. Repeat this washing step at least three times to remove any residual uncoordinated ligands.
-
Perform a final wash with a more volatile solvent like methanol or chloroform to facilitate drying.
-
-
Drying and Activation of the Final Product:
-
After the final wash, dry the functionalized MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours to remove the wash solvent and activate the material for characterization and further use.
-
Workflow Diagram
Caption: Workflow for Post-Synthetic Ligand Exchange.
III. Characterization of the Functionalized MOF
Thorough characterization is essential to confirm the successful incorporation of this compound and to assess the impact of the exchange on the MOF's properties.[8]
Techniques for Confirming Ligand Exchange
-
¹H NMR Spectroscopy: This is a powerful technique for quantifying the degree of ligand exchange. The MOF is digested in an acidic or basic solution (e.g., D₂SO₄/DMSO-d₆ or NaOH/D₂O) to release the organic ligands. By integrating the signals corresponding to the parent and daughter ligands, the percentage of exchange can be calculated.
-
Powder X-ray Diffraction (PXRD): PXRD is used to verify that the crystallinity and underlying topology of the MOF have been maintained throughout the PSE process. The PXRD pattern of the functionalized MOF should be comparable to that of the parent MOF.
-
Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the functionalized MOF and can sometimes be used to estimate the degree of ligand incorporation by observing changes in the mass loss profile.
-
Gas Sorption Analysis: Nitrogen or argon sorption isotherms can be measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the functionalized MOF. A decrease in surface area is often observed after PSE due to the incorporation of a bulkier ligand.
-
Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS): These techniques can be used to confirm the presence of iodine in the bulk material, providing qualitative evidence of successful ligand exchange.
Hypothetical Characterization Data
| Property | Parent MOF (UiO-66) | Functionalized MOF |
| ¹H NMR (Ligand Ratio) | 100% Terephthalic Acid | 85% Terephthalic Acid, 15% this compound |
| PXRD | Crystalline, F-centered cubic | Crystalline, F-centered cubic (isostructural) |
| BET Surface Area (m²/g) | ~1200 | ~950 |
| Thermal Stability (°C) | ~500 | ~480 |
IV. Mechanistic Considerations and Causality
The success of PSE is rooted in the dynamic nature of the coordination bonds between the metal nodes and the organic ligands. In many robust MOFs, such as the UiO-66 family, the metal-ligand bonds are reversible, allowing for the exchange of framework linkers under appropriate conditions.[9][10]
The pyridine nitrogen of this compound acts as a Lewis base, coordinating to the Lewis acidic metal sites (e.g., Zr⁴⁺ in UiO-66) in the MOF. The exchange process can be conceptualized as a series of associative and dissociative steps where the incoming pyridine ligand competes with the original carboxylate or other coordinating groups of the parent ligand.
Factors Influencing the Mechanism
-
Nature of the Parent Ligand: The lability of the parent ligand's coordination to the metal center is a critical factor. Ligands with weaker coordination bonds are more readily exchanged.
-
Coordination Geometry of the Metal Node: The accessibility of the coordination sites on the metal node will influence the ease with which the incoming ligand can approach and coordinate.
-
Defects in the Parent MOF: As previously mentioned, the presence of missing linkers or clusters can create alternative coordination sites that may be more reactive towards the incoming ligand than the framework linkers themselves.[7] This can lead to a "healing" of defects or functionalization at these specific sites.
Logical Relationship Diagram
Caption: Ligand Exchange Mechanism at a Metal Node.
V. Applications in Research and Drug Development
The incorporation of this compound via PSE opens up a wide range of possibilities for further functionalization and application.
-
Catalysis: The iodophenyl group can be used as a synthetic handle to introduce catalytic moieties into the MOF structure. For example, palladium catalysts can be anchored to the iodine for use in cross-coupling reactions.
-
Sensing: The pyridine and iodophenyl groups can be modified with chromophores or fluorophores for the development of chemical sensors.
-
Drug Delivery: The functionalized MOF can be used as a carrier for therapeutic agents.[11] The introduced functionalities can be used to tune the drug loading and release properties or to attach targeting ligands.
-
Radioiodine Capture: The inherent affinity of electron-rich aromatic systems and nitrogen-containing ligands for iodine makes these materials potential candidates for the capture of radioactive iodine from nuclear waste streams.[5][12]
VI. Troubleshooting and Best Practices
| Issue | Potential Cause | Suggested Solution |
| Low or No Ligand Exchange | Insufficient reaction time or temperature. Poor solubility of the incoming ligand. Parent MOF is too stable (inert). | Increase reaction time and/or temperature (monitor framework stability). Use a co-solvent to improve ligand solubility. Select a parent MOF with more labile coordination bonds. |
| Loss of Crystallinity | Reaction temperature is too high. Solvent is too harsh for the MOF. | Reduce the reaction temperature. Screen alternative solvents that are compatible with the MOF. |
| Inconsistent Results | Variations in the parent MOF batch (e.g., defect density). Incomplete activation of the parent MOF. | Use a consistent synthesis and activation protocol for the parent MOF. Ensure complete removal of guest molecules before the PSE reaction. |
VII. Conclusion
Post-synthetic ligand exchange with this compound is a robust and versatile method for the functionalization of metal-organic frameworks. By following the protocols and considering the principles outlined in this application note, researchers can effectively modify the chemical properties of MOFs to suit a wide range of applications in materials science, catalysis, and biomedicine. The key to success lies in the careful selection of the parent MOF, optimization of the reaction conditions, and thorough characterization of the final product.
References
-
Post-synthetic ligand exchange as a route to improve the affinity of ZIF-67 towards CO2 - RUA. (2023-10-21). Retrieved from [Link]
-
Kim, M., Cahill, J. F., Su, Y., et al. (2012). Postsynthetic ligand exchange as a route to functionalization of 'inert' metal-organic frameworks. Chemical Science, 3(1), 126-130. Retrieved from [Link]
-
Immunoadjuvant-functionalized metal–organic frameworks: synthesis and applications in tumor immune modulation. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Post-synthetic ligand exchange in zirconium-based metal-organic frameworks: beware of the defects! ChemRxiv. Retrieved from [Link]
-
Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 11725-11727. (2021-08-16). Retrieved from [Link]
-
Novel post-synthesis purification strategies and the ligand exchange processes in simplifying the fabrication of PbS quantum dot solar cells. NIH. (2020-08-20). Retrieved from [Link]
-
Exploring the Synthesis and Applications of MOFs with TTF(4-Py)4. Retrieved from [Link]
-
Post-Synthesis Modification of Metal-Organic Frameworks: Synthesis, Characteristics, and Applications. ResearchGate. Retrieved from [Link]
-
Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks. Chemical Science (RSC Publishing). (2011-09-13). Retrieved from [Link]
-
Postsynthetic Ligand Exchange of Metal-Organic Framework for Photodynamic Therapy. ACS Publications. (2019-02-27). Retrieved from [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]
-
Recent Advances in Metal–Organic Frameworks and Their Derivatives for Adsorption of Radioactive Iodine. MDPI. (2024-09-03). Retrieved from [Link]
-
Water-based synthesis of chemically stable Zr-based MOFs using pyridine-containing ligands and their exceptionally high adsorption capacity for iodine. ResearchGate. Retrieved from [Link]
-
Metal-Organic Frameworks Based on Copper(I) Iodide and Pyridine-3,5-dicarboxylic Acid: Synthesis, Crystal Structures and Luminescent Properties. ResearchGate. Retrieved from [Link]
-
(PDF) Postsynthetic ligand exchange as a route to functionalization of 'inert' metal-organic frameworks. ResearchGate. Retrieved from [Link]
-
An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Publishing. (2023-01-12). Retrieved from [Link]
-
Synthesis of BODIPY@MOFs as Hybrid Materials for Emerging Applications: A Review. Retrieved from [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. Retrieved from [Link]
-
Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation. PubMed Central. (2021-03-05). Retrieved from [Link]
-
Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. (2014-04-18). Retrieved from [Link]
-
Adsorption of pyridine onto the metal organic framework MIL-101. ResearchGate. Retrieved from [Link]
-
Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap Eureka. Retrieved from [Link]
Sources
- 1. Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. rua.ua.es [rua.ua.es]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Post-Synthetic Modification and Its Effects on MOF Performance [eureka.patsnap.com]
- 9. Postsynthetic ligand exchange as a route to functionalization of ‘inert’ metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunoadjuvant-functionalized metal–organic frameworks: synthesis and applications in tumor immune modulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note: Solvothermal Synthesis of Zr-Based MOFs with Pyridine-Functionalized Linkers
Executive Summary & Scientific Rationale
Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are the gold standard in reticular chemistry due to the exceptional stability of the
Incorporating pyridine-based linkers —specifically 2,5-pyridinedicarboxylic acid (
Why Pyridine Linkers?
-
Lewis Basicity: The pyridine nitrogen offers a free lone pair within the pore, increasing affinity for hydrophilic drugs and acidic guests.
-
Post-Synthetic Metalation (PSM): The bipyridine moiety in UiO-67-bpy acts as a chelating site, allowing the "docking" of active metal catalysts (Pd, Pt, Cu) or metallodrugs without collapsing the framework.
-
Tunable Hydrophilicity: Replacing benzene rings with pyridine rings lowers the water contact angle, facilitating biological interface compatibility.
Mechanistic Insight: The Modulated Synthesis
To obtain defect-free, crystalline Zr-MOFs with pyridine linkers, one cannot simply mix reagents. The high reactivity of
The Solution: Modulated Synthesis We utilize a monocarboxylic acid modulator (Benzoic Acid or Formic Acid). The modulator competes with the dicarboxylate linker for coordination sites on the Zr cluster. This competition slows nucleation, allowing for error correction during crystal growth and resulting in highly crystalline, porous materials.
Diagram 1: Modulated Synthesis Mechanism
Caption: The modulator (Benzoic Acid) acts as a temporary capping agent, regulating the rate at which the pyridine linker coordinates to the Zr cluster, ensuring high crystallinity.
Experimental Protocols
Protocol A: Synthesis of UiO-67-bpy (Functionalizable Platform)
Target: A highly porous, expanded framework suitable for drug loading or metalation.
Linker: 2,2'-bipyridine-5,5'-dicarboxylic acid (
Reagents:
- (Anhydrous, >99.9%)
- (Linker)
-
DMF (N,N-Dimethylformamide, HPLC Grade)
-
Ethanol (Absolute, for washing)
Step-by-Step Methodology:
-
Precursor Dissolution: In a 50 mL Pyrex media bottle, dissolve ZrCl4 (120 mg, 0.5 mmol) and Benzoic Acid (1.8 g, 15 mmol) in DMF (20 mL) .
-
Note: The molar ratio of Modulator:Zr is 30:1. This high ratio is critical for UiO-67 stability.
-
Action: Sonicate for 15 minutes until the solution is clear.
-
-
Linker Addition: Add
(122 mg, 0.5 mmol) to the solution. Sonicate for another 10 minutes.-
Critical Check: Ensure no solid particles remain suspended.
-
-
Solvothermal Reaction: Tightly cap the bottle (use a Teflon-lined cap). Place in a pre-heated convection oven at 120°C for 24 hours .
-
Observation: A white crystalline precipitate will form.[3]
-
-
Isolation: Cool to room temperature. Centrifuge at 6000 rpm for 10 minutes. Discard supernatant.
-
Activation (Solvent Exchange):
-
Resuspend the solid in fresh DMF (20 mL) and soak for 12 hours (removes unreacted linker). Centrifuge.
-
Resuspend in Absolute Ethanol (20 mL). Soak for 24 hours, replacing ethanol 3 times.
-
Why Ethanol? Ethanol has a lower boiling point than DMF and lower surface tension, preventing pore collapse during drying.
-
-
Drying: Dry the powder under vacuum at 80°C for 12 hours .
Protocol B: Synthesis of UiO-66-Py (Hydrophilic Variant)
Target: A smaller pore analogue with enhanced water affinity.
Linker: 2,5-pyridinedicarboxylic acid (
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve
(233 mg, 1.0 mmol) in DMF (15 mL) and Acetic Acid (1.0 mL) .-
Note: Acetic acid is a "harsher" modulator than benzoic acid, often yielding smaller nanoparticles suitable for cellular uptake.
-
-
Linker Mix: Add
(167 mg, 1.0 mmol) . Sonicate until dissolved. -
Reaction: Heat at 120°C for 24 to 48 hours in a sealed autoclave or pressure tube.
-
Purification: Follow the same DMF/Ethanol exchange protocol as UiO-67.
-
Activation: Thermal activation at 150°C under vacuum is recommended to fully remove coordinated acetic acid.
Characterization & Quality Control
To validate the synthesis, compare your results against these standard parameters.
Table 1: Physicochemical Properties of Pyridine-Zr-MOFs
| Property | UiO-66 (Standard) | UiO-66-Py (Target) | UiO-67-bpy (Target) |
| Linker | Terephthalic Acid | 2,5-Pyridinedicarboxylic acid | 2,2'-Bipyridine-5,5'-dicarboxylic acid |
| Pore Aperture | ~6.0 Å | ~5.8 Å | ~11.5 Å (Octahedral cage) |
| BET Surface Area | 1100 - 1200 | 900 - 1100 | 2000 - 2500 |
| Thermal Stability | ~500°C | ~450°C | ~400°C |
| Water Contact Angle | Hydrophobic | Hydrophilic | Moderate |
| Primary Application | Gas Storage | Water Adsorption / Separation | Catalysis / Drug Delivery |
Diagram 2: Post-Synthetic Functionalization Workflow
This diagram illustrates how to utilize the UiO-67-bpy platform for drug development applications.
Caption: The bipyridine sites in UiO-67-bpy serve as anchors for active metal species, while the large pores accommodate organic drug molecules.
Troubleshooting & Critical Parameters
Amorphous Product (No XRD peaks)
-
Cause: Nucleation was too fast.
-
Fix: Increase the concentration of the Modulator (Benzoic acid).[2] For UiO-67-bpy, a ratio of 30:1 (Benzoic:Zr) is standard, but can be pushed to 50:1 if crystallinity is poor.
Insoluble Linker
-
Cause:
has lower solubility in DMF than standard terephthalic acid. -
Fix: Ensure the DMF is not "wet" (water content < 0.5%). Heat the DMF to 60°C before adding the linker during the dissolution step.
Pore Collapse upon Drying
-
Cause: High surface tension of residual DMF.
-
Fix: Do not skip the Ethanol Exchange step. If available, use Supercritical
drying for the highest surface area.
Safety Note ( )
- is extremely hygroscopic and releases HCl gas upon contact with moisture. Always handle in a fume hood or glovebox. Weigh quickly to prevent stoichiometry errors due to hydration.
References
-
Cavka, J. H., et al. (2008).[8] A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851. [Link]
-
Wang, S., et al. (2015).[1] Post-Synthetic Modification of Zr-Based Metal-Organic Frameworks: A "Click" Chemistry Approach. Chemistry - A European Journal. [Link]
-
Lammert, M., et al. (2015). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties.[4][9] Dalton Transactions,[4] 48. [Link]
-
Abazari, R., et al. (2021). UiO-67 Metal–Organic Frameworks as Advanced Adsorbent for Antiviral Drugs. MDPI. [Link]
-
Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry - A European Journal. [Link]
Sources
- 1. nano.sfedu.ru [nano.sfedu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Reticular chemistry guided precise construction of zirconium-pentacarboxylate frameworks with 5-connected Zr6 clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: High-Fidelity Defect Functionalization of UiO-66 with 4-(4-Iodophenyl)pyridine
Executive Summary
This guide details the protocol for the post-synthetic functionalization of UiO-66 (Zr-BDC) defects with 4-(4-Iodophenyl)pyridine (IPPy) . Unlike standard linker exchange, this method utilizes Defect Engineering to coordinate the pyridine nitrogen of the IPPy ligand to Lewis acidic Zirconium (IV) sites exposed at missing-linker defects.
Target Audience: Medicinal chemists and materials scientists developing MOF-based radiotracers (I-123/I-131) or X-ray contrast agents where high iodine loading and steric accessibility are required.
Scientific Background & Mechanism[1]
The UiO-66 Defect Landscape
Ideal UiO-66 consists of [Zr₆O₄(OH)₄] clusters coordinated by 12 terephthalate (BDC) linkers. However, real-world synthesis—specifically modulated synthesis using monocarboxylic acids (acetic or formic acid)—introduces "Missing Linker" defects.[1]
At these defect sites, the Zr coordination sphere is incomplete, typically capped by labile terminal -OH or H₂O groups. These sites behave as Lewis Acids .[2]
The Ligand-Defect Interaction
This compound (IPPy) acts as a monodentate Lewis base. The pyridine nitrogen possesses a lone pair that forms a dative covalent bond with the Zr(IV) defect site, displacing the labile water/hydroxyl cap.
Why IPPy?
-
Anchor: The pyridine ring provides selective binding to Zr defects without displacing the structural BDC linkers.
-
Spacer: The phenyl ring extends the iodine atom away from the cluster, preventing steric clash with the framework and keeping the iodine accessible for subsequent surface reactions (e.g., Suzuki coupling or halogen exchange).
Mechanistic Diagram
Figure 1: Mechanism of Lewis acid-base coordination between the Zr-defect site and the pyridine moiety of the IPPy ligand.
Materials & Precursors
| Component | Specification | Role |
| Zirconium(IV) Chloride | 99.9% (anhydrous) | Metal Node Precursor |
| Terephthalic Acid (H₂BDC) | 98% | Organic Linker |
| Acetic Acid (Glacial) | Modulator | Induces Defects (Defect Agent) |
| This compound | >97% | Functional Ligand |
| DMF | Anhydrous, 99.8% | Synthesis Solvent |
| Chloroform (CHCl₃) | Anhydrous | Grafting Solvent (Non-coordinating) |
| Acetone/Methanol | ACS Grade | Washing Agents |
Experimental Protocols
Protocol A: Synthesis of Defect-Rich UiO-66
Objective: Create a parent framework with a high density of accessible Lewis acidic sites.
-
Dissolution: In a 100 mL Pyrex media bottle, dissolve ZrCl₄ (1.25 g, 5.4 mmol) and Acetic Acid (10 mL, ~175 mmol) in DMF (30 mL). Sonicate for 20 mins until clear.
-
Note: The high Acetic Acid:Zr ratio (approx 30:1) is critical to generate missing-linker defects.
-
-
Linker Addition: Add Terephthalic Acid (0.89 g, 5.4 mmol) and stir until dissolved.
-
Crystallization: Seal the bottle (Teflon-lined cap) and place in a static oven at 120°C for 24 hours .
-
Harvesting: Cool to room temperature. Centrifuge (7000 rpm, 10 min) to collect the white precipitate.
-
Activation (Critical):
-
Wash 3x with DMF to remove unreacted precursors.
-
Wash 3x with Acetone to exchange pore-filling DMF.
-
Soxhlet Extraction: Reflux in Acetone for 12 hours to remove the acetic acid modulator bound to the defects. This "uncaps" the defects, making them reactive.
-
Dry under vacuum at 100°C for 12 hours.
-
Protocol B: Functionalization with IPPy (The Grafting)
Objective: Coordinate the iodinated ligand to the open metal sites.
-
Preparation: In a glovebox or moisture-free environment, suspend 100 mg of Activated Defect-UiO-66 in 10 mL of anhydrous Chloroform (CHCl₃) .
-
Why Chloroform? Unlike ethanol or DMF, CHCl₃ is non-coordinating and will not compete with IPPy for the defect sites.
-
-
Ligand Addition: Add This compound (50 mg, 0.18 mmol) to the suspension.
-
Stoichiometry: This represents a roughly 0.5:1 ratio of Ligand:Zr, ensuring excess ligand relative to expected defect sites (typically 10-20% of linkers).
-
-
Reaction: Heat the mixture to 55°C (mild heat) with gentle stirring for 24 hours .
-
Caution: Do not reflux vigorously; we want thermodynamic binding without degrading the MOF surface.
-
-
Washing: Centrifuge to remove the supernatant.
-
Wash 3x with fresh CHCl₃ to remove physisorbed (non-coordinated) ligand.
-
Validation Check: The supernatant of the final wash should show no UV-Vis absorbance for the pyridine ligand.
-
-
Drying: Dry the functionalized powder (UiO-66-IPPy) under dynamic vacuum at 60°C for 6 hours.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and functionalization process.
Characterization & Validation Standards
To ensure the protocol was successful, the following data profile is required:
| Technique | Expected Observation | Interpretation |
| ¹H NMR (Digestion) | Peaks at δ 7.5-8.5 ppm (Pyridine/Phenyl) alongside BDC peaks. | Quantification: Integrate the IPPy peaks vs. BDC peaks. Ratio determines defect occupancy (Target: 1 IPPy per 6-10 Zr atoms). |
| PXRD | Retention of peaks at 2θ = 7.4° and 8.5°. No new phases. | Confirms framework integrity was maintained during grafting. |
| N₂ Isotherm (BET) | Decrease in Surface Area (e.g., 1400 → 900 m²/g) and Pore Volume. | Confirms ligands are occupying internal pore space, not just surface coating. |
| TGA | Additional weight loss step between 250-400°C (Ligand decomposition). | Verifies thermal stability and ligand loading mass %. |
| EDX / XPS | Presence of Iodine signal (I 3d peaks in XPS). | Confirms presence of Iodine.[3] XPS shift indicates N-Zr coordination. |
Digestion Protocol for NMR
-
Take 10 mg of dried UiO-66-IPPy.
-
Add 600 µL DMSO-d₆ and 20 µL HF (48%).
-
Sonicate until clear solution is obtained (MOF framework dissolves).
Applications in Drug Development
-
CT Contrast Agents: The high Z-number of Iodine (Z=53) combined with the high density of Zr (Z=40) nodes makes this material an exceptional Dual-Energy CT contrast agent.
-
Radio-labeling Scaffold: The non-radioactive iodine (I-127) on the IPPy ligand can be exchanged for radioactive Iodine-123 (SPECT) or Iodine-131 (Therapy) via palladium-catalyzed halogen exchange or isotopic exchange, turning the MOF into a theranostic device.
-
Post-Grafting Modification: The aryl iodide moiety is a versatile handle for Suzuki-Miyaura cross-coupling, allowing the attachment of complex drug pharmacophores to the MOF surface after the MOF has been synthesized.
References
-
Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society 130.42 (2008): 13850-13851. Link
-
Shearer, G. C., et al. "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials 26.14 (2014): 4068–4071. Link
-
Vermeulen, N. A., et al. "Topology-Guided Functionalization of Zirconium MOF Nodes." Inorganic Chemistry 55.19 (2016): 9519–9521. Link
-
Gutov, O. V., et al. "Water-stable zirconium-based metal–organic frameworks for the adsorption of removal of arsenate from water." (Reference for defect quantification methods). Inorganic Chemistry Frontiers 3 (2016): 132-132. Link
-
Kitano, Y., & Arisawa, M. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide."[3] Chemical and Pharmaceutical Bulletin 73.4 (2025): 327-335.[3] (Reference for Ligand Synthesis). Link[3]
Sources
Preparation of iodine-functionalized porous coordination polymers
Application Note: Advanced Protocols for the Engineering of Iodine-Functionalized Porous Coordination Polymers
Executive Summary & Strategic Logic
Iodine-functionalized Porous Coordination Polymers (PCPs), or Metal-Organic Frameworks (MOFs), represent a critical class of materials in drug development, specifically for Computed Tomography (CT) contrast agents and radio-therapeutic delivery .
The high atomic number of iodine (
-
High Payload: High density of iodine per unit volume.
-
Tunable Pharmacokinetics: Nanoscale sizing (100–200 nm) to exploit the Enhanced Permeability and Retention (EPR) effect in tumors.
-
Dual-Modality: The porous nature allows for the co-loading of chemotherapeutics (e.g., Doxorubicin) alongside the iodine contrast capability.
This guide details two distinct engineering strategies:
-
Strategy A (Covalent Functionalization): De novo synthesis using iodinated linkers. This creates a chemically stable framework ideal for imaging agents where iodine leaching must be minimized.
-
Strategy B (Guest Inclusion/Adsorption): Post-synthetic loading of molecular iodine (
) into the pores. This is utilized for antibacterial coatings or radio-iodine ( ) capture/release systems.
Workflow Visualization
The following diagram outlines the decision matrix and experimental flow for generating iodinated PCPs.
Figure 1: Decision tree for synthesizing iodine-functionalized MOFs based on the intended biomedical application.
Protocol A: De Novo Synthesis of Covalently Iodinated MOFs (UiO-66-I)
Objective: Synthesize a Zirconium-based MOF using 2-iodoterephthalic acid. Rationale: The Zr-O bond in UiO-66 is exceptionally stable in physiological fluids (PBS), preventing the toxic release of free metal ions or linkers. The covalent attachment of iodine ensures contrast stability.
Materials:
-
Precursor:
(Zirconium(IV) chloride), anhydrous. -
Linker: 2-iodoterephthalic acid (
). -
Solvent: N,N-Dimethylformamide (DMF).
-
Modulator: Benzoic Acid or Acetic Acid (Critical for controlling crystal size and defect engineering).
Step-by-Step Methodology:
-
Precursor Dissolution (The "Clear Solution" Check):
-
Dissolve
(0.5 mmol) in 10 mL DMF. -
Causality:
is hygroscopic and hydrolyzes rapidly. Use fresh reagent. Sonicate until the solution is perfectly clear. Any turbidity indicates premature hydrolysis, which will ruin crystallinity.
-
-
Modulator Addition:
-
Add Benzoic Acid (10-30 equivalents relative to Zr).
-
Mechanistic Insight: The modulator competes with the linker for coordination sites on the Zr cluster. Higher modulator concentration slows down nucleation, resulting in larger, more defect-free crystals. For drug delivery (nanoparticles <200nm), reduce modulator equivalents to ~10 to speed up nucleation and reduce particle size.
-
-
Linker Addition:
-
Add 2-iodoterephthalic acid (0.5 mmol) to the mixture. Sonicate for 10 minutes.
-
-
Solvothermal Synthesis:
-
Seal the mixture in a Teflon-lined stainless steel autoclave.
-
Heat at 120°C for 24 hours .
-
Self-Validation: Upon opening, you should see a white/off-white precipitate. If the solution is clear, crystallization failed (temperature too low or too much modulator). If it is a gel, temperature was too high or solvent was wet.
-
-
Activation & Purification (Crucial for Porosity):
-
Centrifuge (10,000 rpm, 15 min) to collect the solid.
-
Wash 3x with DMF to remove unreacted linker.
-
Solvent Exchange: Resuspend in absolute methanol for 3 days, changing the methanol every 24 hours.
-
Why? DMF has a high boiling point and is toxic. Methanol exchanges with DMF in the pores and is easily removed.
-
Dry under vacuum at 60°C overnight.
-
Protocol B: Post-Synthetic Iodine Capture (Guest Loading)
Objective: Load molecular iodine (
Mechanism Visualization
Figure 2: Charge-transfer mechanism stabilizing iodine within amino-functionalized pores.
Step-by-Step Methodology:
-
Host Activation:
-
Heat the host MOF (e.g., UiO-66-NH2) at 150°C under dynamic vacuum (
Torr) for 12 hours. -
Validation: The color often shifts slightly (e.g., pale yellow to deeper yellow) as solvent leaves. TGA should show no weight loss up to 200°C after this step.
-
-
Vapor Phase Loading (Preferred for High Loading):
-
Place the activated MOF in a small open vial.
-
Place solid
crystals in a larger jar containing the small vial. -
Seal the large jar and heat to 75°C .
-
Observation: The MOF will rapidly change color from yellow/white to deep brown/black, indicating iodine uptake.
-
Duration: 24–48 hours until weight equilibrium is reached.
-
-
Solution Phase Loading (Alternative):
-
Dissolve
in Cyclohexane (non-polar solvent minimizes competition for pore sites). -
Immerse MOF powder in the solution. Stir for 24 hours.
-
Self-Validation: The supernatant solution will become lighter in color as the MOF "sponges" up the iodine.
-
Characterization & Data Interpretation
To ensure scientific integrity, the following data must be collected to validate the synthesis.
| Technique | Purpose | Expected Result (Success) | Failure Mode |
| PXRD (Powder X-Ray Diffraction) | Structural Integrity | Sharp peaks matching simulated pattern. Slight shift to lower angles (lattice expansion) possible upon | Amorphous "hump" or loss of peaks indicates framework collapse. |
| TGA (Thermogravimetric Analysis) | Thermal Stability & Loading | Protocol A: Plateau up to 400°C (Linker stability). Protocol B: Weight loss step at ~200°C corresponding to | Early weight loss (<100°C) indicates incomplete solvent removal. |
| BET ( | Porosity | Protocol A: High surface area (~800-1000 | Low surface area in Protocol A indicates blocked pores (failed activation). |
| XPS (X-ray Photoelectron Spectroscopy) | Chemical State | Detection of C-I covalent bond (Protocol A) vs. | Absence of Iodine signal. |
References
-
Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.[2] Link
-
Kandiah, M., et al. (2010). "Synthesis and stability of tagged UiO-66 Zr-MOFs." Chemistry of Materials. Link
-
Sava, D. F., et al. (2011). "Capture of volatile iodine, a nuclear waste product, by metal–organic framework-based molecular traps."[3][4][5] Journal of the American Chemical Society.[2] Link
-
Wang, C., et al. (2017).[6] "Nanoscale Metal–Organic Frameworks for Combined Chemotherapy and Radiotherapy of Cancer." Advanced Materials. Link
-
DeCoste, J. B., et al. (2013). "Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit." Journal of Materials Chemistry A. Link
Sources
- 1. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Iodine capture in porous organic polymers and metal–organic frameworks materials - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption of iodine in metal–organic framework materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Removing Phenylated Impurities in Suzuki Coupling of Pyridines
Welcome to the Suzuki Coupling Troubleshooting Hub
Subject: Elimination of Phenylated Byproducts in Pyridine Cross-Couplings Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Scope: Diagnosis, Removal Protocols, and Upstream Prevention
Diagnostic & Issue Identification
Before attempting purification, you must correctly identify the "phenylated impurity." In Suzuki couplings involving pyridines, this term typically refers to two distinct chemical species with vastly different removal strategies.
| Impurity Type | Source | Chemical Nature | Diagnostic Signatures (LCMS/NMR) | Removal Difficulty |
| Type A: Biphenyl | Homocoupling of phenylboronic acid.[1] | Neutral, Non-polar. | LCMS: M+ = 154 Da.[1] NMR: Symmetric aromatic signals (7.3–7.6 ppm). | Low (Chemical Extraction) |
| Type B: Phenyl-Pyridine | Ligand exchange (Phenyl transfer from PPh₃).[1] | Basic, Polar (similar to product). | LCMS: Product Mass minus R-group plus Phenyl (+77 Da difference from substrate).[1] NMR: Extra phenyl protons integrated with pyridine core. | High (Chromatography/Prevention) |
Troubleshooting & Removal Protocols
Scenario A: Removing Neutral Impurities (Biphenyl, PPh₃, PPh₃=O)
The "Magic Bullet" for Pyridines
Because your product is a pyridine (basic), you can exploit its pKa (typically 3–6) to separate it from neutral organic impurities like biphenyls or phosphine oxides.
Protocol 1: The "Catch-and-Release" Acid-Base Extraction Use this for: Biphenyls, Phosphine Oxides, and non-basic boronic acid residues.[1]
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether ). Avoid DCM if possible as it can form emulsions.
-
Acid Extraction (The "Catch"):
-
Extract the organic layer 3 times with 1M HCl (aq) .
- ) and moves to the aqueous phase. Neutral impurities (Biphenyl, PPh₃) remain in the organic layer.
-
Check: Keep the aqueous layer. You can discard the organic layer (after verifying product absence by TLC).
-
-
Wash: Wash the combined aqueous acidic layers once with fresh Ethyl Acetate to remove any entrained neutral organics.
-
Basification (The "Release"):
-
Re-Extraction: Extract the now-cloudy aqueous mixture 3 times with DCM or Ethyl Acetate .
-
Drying: Dry the combined organic layers over Na₂SO₄ , filter, and concentrate.
Technical Insight: If your pyridine product has acidic functional groups (e.g., carboxylic acids, phenols) or is extremely lipophilic, this method may fail. In such cases, skip to Protocol 2.
Scenario B: Removing Basic Impurities (Phenyl-Pyridine Byproducts)
The "Silent Killer" derived from Ligand Exchange
If your impurity is a phenyl-pyridine (formed by the transfer of a phenyl group from the Triphenylphosphine ligand to your pyridine substrate), it is chemically very similar to your desired product. Acid-base extraction will not work.
Protocol 2: pH-Zone-Refining Chromatography Use this for: Separating structurally similar pyridine byproducts.[1]
Standard silica chromatography often causes pyridines to streak due to interaction with acidic silanols. Modifying the mobile phase is critical.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase Modifier: Add 1–5% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase (e.g., Hexane/EtOAc + 1% Et₃N).
-
Why: The amine blocks the acidic sites on the silica, sharpening the peak shape and improving resolution between the phenyl-impurity and the desired product.
-
-
Gradient: Run a shallow gradient (e.g., 0% to 30% EtOAc) to maximize separation efficiency.
Upstream Prevention (The Root Cause Fix)
For "Type B" impurities (Phenyl-Pyridine), removal is often more expensive than prevention.[1] This impurity arises from the Aryl-Phenyl Exchange mechanism where the Pd catalyst inserts into the P-C bond of the triphenylphosphine ligand.
Mechanism of Failure:
-
Oxidative Addition of Ar-X to Pd(PPh₃)₄.
-
Scrambling: Pd inserts into the P-Ph bond of the ligand.
-
Reductive Elimination of Ph-Pyridine instead of Ar-Pyridine.[1]
Prevention Protocol:
-
Switch Ligands: Stop using
.-
Alternative 1 (Steric Bulk): Use SPhos or XPhos based catalysts. The steric bulk prevents the metal from inserting into the P-C bond.
-
Alternative 2 (Bidentate Stability): Use Pd(dppf)Cl₂ . The "bite angle" and chelating effect make the P-C bonds much more robust against scrambling.
-
-
Optimize Base: Switch from strong bases (alkoxides) to milder bases like K₃PO₄ or Cs₂CO₃ , which can reduce the rate of ligand decomposition.
Visualizing the Problem & Solution
Figure 1: The "Ligand Scrambling" Trap
This diagram illustrates how the PPh₃ ligand betrays the reaction, creating the difficult-to-remove phenylated impurity.
Caption: The "Failure Mode" branch shows how the phenyl group from the PPh3 ligand migrates to the substrate, creating a byproduct that mimics the desired pyridine product.
Figure 2: Purification Decision Tree
Follow this logic to select the correct removal protocol.
Caption: Decision matrix for selecting between chemical extraction (Protocol 1) and chromatographic separation (Protocol 2).
References
-
Suzuki-Miyaura Coupling Mechanism & Side Reactions
- Source: Organic Chemistry Portal. "Mechanism of the Suzuki Coupling."
-
URL:[Link]
-
Suppression of Phenyl
-
Chromatographic Separation of Pyridine Deriv
- Source: PubMed.
-
URL:[Link]
-
C
Sources
- 1. Showing Compound 4-Phenylpyridine (FDB011123) - FooDB [foodb.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(4-Iodophenyl)pyridine Solubility Optimization
The following technical guide is structured as a specialized support resource for researchers working with 4-(4-Iodophenyl)pyridine (4-IPP) in Metal-Organic Framework (MOF) synthesis.
Ticket ID: MOF-SOL-4IPP Status: Open Assigned Specialist: Senior Application Scientist, MOF Synthesis Division[1]
Executive Summary
This compound (CAS: 83420-59-1) is a rigid, bi-aryl ligand often utilized in MOF synthesis as a structural pillar, a modulator for defect engineering, or a precursor for post-synthetic modification (via the aryl-iodide handle).[1][2] Its poor solubility in standard alcohols and varying solubility in amide solvents often leads to kinetic trapping, amorphous product formation, or heterogeneous mixtures.
This guide provides a self-validating solubility protocol, troubleshooting workflows, and chemical logic to ensure homogeneous precursor solutions—the critical first step for high-crystallinity MOFs.
Module 1: Solubility Profiling & Solvent Selection[1]
The Chemical Challenge
The 4-IPP molecule consists of a pyridine ring conjugated to an iodophenyl group. The iodine atom introduces significant polarizability (halogen bonding potential) and molecular weight, while the bi-aryl core drives strong
-
Problem: These intermolecular forces often exceed the solvation energy provided by standard MOF solvents like ethanol or methanol at room temperature.
-
Goal: Disrupt ligand-ligand stacking without interfering with the metal-ligand coordination equilibrium.
Recommended Solvent Systems
The following table summarizes solvent compatibility based on dielectric constant (
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Amides (Primary) | DMF ( | ⭐⭐⭐⭐⭐ (High) | Standard. High boiling point ( |
| Amides (Secondary) | DEF ( | ⭐⭐⭐⭐ (Good) | Use if slower decomposition/base generation is required for crystal growth.[1] |
| Cyclic Amides | NMP ( | ⭐⭐⭐⭐⭐ (High) | Excellent for highly recalcitrant ligands; higher boiling point ( |
| Sulfoxides | DMSO (Dimethyl sulfoxide) | ⭐⭐⭐⭐ (Good) | Good solubility, but can compete strongly for metal sites (S- or O-binding).[1] |
| Alcohols | Ethanol / Methanol | ⭐ (Poor) | Avoid as primary solvent. Use only as a minor co-solvent (<10% v/v) if required by the metal salt.[1] |
| Chlorinated | Chlorobenzene / | ⭐⭐ (Moderate) | Useful as a template or co-solvent to induce specific pore activation, not for dissolution.[1] |
Module 2: Troubleshooting Workflows (Q&A)
Q1: The ligand precipitates immediately upon adding the metal salt solution. How do I prevent this?
Diagnosis: This is likely "kinetic shock." The metal cation coordinates to the pyridine nitrogen faster than the ligand can disperse, forming an amorphous coordination polymer or oligomer that crashes out.
Corrective Protocol:
-
Pre-dissolution: Dissolve 4-IPP completely in the amide solvent (DMF/DEF) before adding the metal salt. Use ultrasound (40 kHz) for 10–15 minutes.
-
Thermal Mixing: Heat both the ligand solution and the metal salt solution separately to 60–80°C before mixing. Mixing hot solutions reduces the kinetic barrier to redissolution and favors thermodynamic product formation.
-
Dilution: Reduce the initial concentration. High concentrations favor rapid, amorphous precipitation.
Q2: I am using solvothermal conditions, but I still see unreacted ligand crystals mixed with my MOF.
Diagnosis: The ligand never fully dissolved during the temperature ramp, or it recrystallized separately due to the "salting-out" effect of the metal ions.
Corrective Protocol:
-
Increase Solvent Polarity: Switch from DMF to NMP.
-
Acid Modulation: Add a small amount of acid (e.g., acetic acid or HCl).[1]
-
Mechanism:[3][4] Protonation of the pyridine nitrogen (
) drastically increases solubility in polar solvents.[1] -
Synthesis Impact: As the solvothermal reaction proceeds and temperature rises, the proton is released (equilibrium shift), allowing the neutral pyridine to coordinate to the metal slowly. This acts as a "solubility-controlled release" mechanism, improving crystallinity.
-
Q3: Can I use 4-IPP in water-based synthesis?
Answer: Generally, no . The hydrophobic iodophenyl tail makes water solubility negligible.
Exception: You can form the hydrochloride salt (4-IPP
Module 3: Visualization & Logic[1]
Solubility Optimization Workflow
The following diagram illustrates the decision logic for achieving a homogeneous reaction mixture.
Caption: Decision tree for solubilizing this compound prior to MOF synthesis.
Module 4: Standardized Experimental Protocol
Protocol: Acid-Assisted Solvothermal Preparation
This protocol uses acid modulation to ensure ligand solubility and control crystal growth.
Materials:
-
Ligand: this compound (0.1 mmol)[1]
-
Metal Salt: e.g., Zn(NO
) 6H O (0.1 mmol)[1] -
Solvent: DMF (10 mL)
-
Modulator: Glacial Acetic Acid
Step-by-Step:
-
Ligand Dissolution: Place 0.1 mmol of 4-IPP in a 20 mL scintillation vial. Add 5 mL of DMF.
-
Acidification: Add 100
L of Glacial Acetic Acid. -
Dispersion: Sonicate for 10 minutes. The solution should become clear. Note: If not clear, heat to 60°C.
-
Metal Addition: Dissolve the metal salt in the remaining 5 mL of DMF in a separate vial.
-
Combination: Pour the metal solution into the ligand solution. Cap the vial.
-
Synthesis: Transfer to a Teflon-lined autoclave (if
C) or keep in the vial (if C). Heat at 85°C for 24–48 hours.
Validation Check:
-
Success: Clear, single crystals form on the walls/bottom.
-
Failure: Rapid precipitation of powder (nucleation too fast
increase acid).[1] -
Failure: No reaction (ligand remains in solution
decrease acid or increase temperature).
References
-
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. [Link]
- Context: Authoritative review on solvothermal synthesis parameters, solvent selection, and modulation str
-
Forgan, R. S. (2019).[1] Modulated Self-Assembly of Metal–Organic Frameworks. Chemical Science. [Link]
- Context: Detailed mechanisms on how acid modulators (like acetic acid) control the solubility and coordination kinetics of pyridine-based ligands.
-
PubChem. (n.d.).[1][5] this compound Compound Summary. National Library of Medicine. [Link][1]
- Context: Chemical and physical property data verifying the hydrophobic n
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. reddit.com [reddit.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification strategies for 4-arylpyridines from boronic acid byproducts
Topic: Purification strategies for 4-arylpyridines from boronic acid byproducts Ticket ID: CHEM-SUP-8821 Support Agent: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your Suzuki-Miyaura coupling worked, but the workup is failing.
Synthesizing 4-arylpyridines presents a "double-threat" purification challenge:
-
The "Sticky" Pyridine: The basic nitrogen interacts with acidic silanols on silica gel, causing severe tailing/streaking.[1]
-
The "Ghost" Boron: Residual boronic acids (and especially pinacol esters) are amphoteric and lipophilic, often co-eluting with your product or "bleeding" off the column slowly.
The following guide prioritizes chemical modification over brute-force chromatography. We treat the separation as a reactivity problem, not just a polarity problem.
Module 1: Diagnostic & Decision Matrix
Before choosing a protocol, identify your primary contaminant. Is it the free boronic acid (hydrolyzed) or the pinacol ester (Bpin)?
Figure 1: Decision matrix for selecting the appropriate workup strategy based on the boron species present.
Module 2: Chemical Workup Protocols
Q: The boronic ester (Bpin) co-elutes with my product. How do I remove it?
A: Don't try to separate it; destroy it using an Oxidative Workup.
Pinacol esters are notoriously stable and lipophilic. Standard extraction often fails. The most robust strategy is to oxidize the C–B bond to a C–O bond (phenol), which changes the impurity's chemical properties dramatically.
The Oxidative Protocol:
-
Dissolution: Dissolve the crude reaction mixture in THF/EtOAc (1:1).
-
Oxidation: Add an equal volume of 1M NaOH and 30% Hydrogen Peroxide (H₂O₂) dropwise.
-
Note: Use caution; this is exothermic.
-
-
Stir: Let stir vigorously for 30–60 minutes. This converts Ar-Bpin → Ar-OH (Phenol).
-
Extraction (The "Phenol Switch"):
-
The mixture is now basic. The Phenol is deprotonated (Phenoxide, water-soluble).[2]
-
The 4-Arylpyridine is neutral (mostly) in organic solvent at high pH.
-
Separate layers. The impurity is now in the aqueous waste.
-
Wash the organic layer with saturated Na₂S₂O₃ (to quench peroxides) and then Brine.
-
Why this works: You convert a neutral, lipophilic impurity (Bpin) into an ionic, water-soluble species (Phenoxide) [1].
Q: I have free boronic acid, but it drags into the organic layer. What now?
A: Use the "Reverse Acid Extraction" to pull your product into water.
Since your product is a pyridine, it is a base (pKa ~5.2). We can exploit this to pull the product away from the impurities.[3][4]
The "Reverse" Protocol:
-
Initial State: Crude mixture in organic solvent (e.g., EtOAc or DCM).
-
Acidification: Extract with 1M HCl (3x).
-
Chemistry: Pyridine → Pyridinium salt (Water Soluble).
-
Fate of Impurities: Boronic acids and non-basic byproducts remain in the Organic Layer.
-
-
Discard Organic: The organic layer contains your impurities. Discard it (or save for checking).
-
Basification: Take the Aqueous Acidic Layer (containing your product) and cool it on ice.
-
Neutralize: Slowly add 6M NaOH or solid Na₂CO₃ until pH > 10.
-
Chemistry: Pyridinium → Free Pyridine (Organic Soluble).
-
Observation: The solution will turn cloudy as the product precipitates/oils out.[5]
-
-
Final Extraction: Extract the aqueous mixture with DCM or EtOAc. Dry over Na₂SO₄.
Figure 2: The "Reverse Extraction" workflow exploiting pyridine basicity.
Module 3: Chromatographic Troubleshooting
Q: My pyridine product streaks/tails on the silica column. How do I fix the peak shape?
A: You must deactivate the silica gel's acidic sites.
Pyridine nitrogens hydrogen-bond with the silanol (Si-OH) groups on standard silica, causing tailing.[1]
Strategy 1: The "Triethylamine (TEA) Dope"
-
Mobile Phase: Add 1% to 3% Triethylamine (TEA) to your solvent system (e.g., Hexane/EtOAc + 1% TEA).
-
Pre-treatment: Flush the column with the eluent containing TEA before loading your sample. This "caps" the active silanol sites [2].
-
Warning: TEA can interfere with Mass Spec (MS) detection if you are using flash-MS.
Strategy 2: The "Ammonia Shift"
-
Mobile Phase: Use DCM/MeOH/NH₄OH (e.g., 90:9:1).
-
Benefit: Ammonium hydroxide is volatile and leaves no residue, unlike some amine additives.
Strategy 3: Switch Stationary Phase
-
Neutral Alumina: If silica is impossible, switch to Neutral or Basic Alumina . Alumina is less acidic than silica and tolerates basic pyridines much better, often resulting in sharp peaks without additives.
Comparison of Chromatographic Modifiers
| Modifier | Concentration | Pros | Cons |
| Triethylamine (TEA) | 1–3% v/v | Excellent peak sharpening; cheap. | Difficult to remove (high boiling point); smells; suppresses MS signal. |
| Ammonium Hydroxide | 0.5–1% v/v | Volatile (easy removal); good for DCM/MeOH. | Immiscible with Hexanes; variable concentration (gas evolution). |
| Basic Alumina | (Stationary Phase) | No additives needed; reusable. | Lower capacity than silica; expensive; can hydrolyze esters. |
Module 4: Advanced Scavenging (The "Green" Approach)
Q: I cannot do an aqueous workup (water-sensitive). How do I remove Boron?
A: Use a Diethanolamine (DEA) or Sorbitol Scavenger.
If you must stay in organic phase, you can precipitate the boron.
The DEA Protocol:
-
Dilute crude mixture in dry Ether or THF.
-
Add 1.0–1.2 equivalents of Diethanolamine (DEA) relative to the boronic acid.
-
Stir for 2–4 hours.
-
Mechanism: DEA forms a highly stable, crystalline "atrane" complex with the boron [3].
-
Filtration: The boronic-DEA complex usually precipitates out of ether/THF. Filter off the solid.[3][6][7][8] Your product remains in the filtrate.[7]
References
-
National Institutes of Health (NIH). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available at: [Link]
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters? Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-(4-Iodophenyl)pyridine (4-IPy) Coordination
The following Technical Support Guide is designed for researchers utilizing 4-(4-Iodophenyl)pyridine (4-IPy) in the synthesis of coordination complexes and Metal-Organic Frameworks (MOFs).
Topic: Overcoming Steric Hindrance & Optimization of Coordination Geometries Ticket ID: CHEM-SUP-4IPY-001 Status: Open Analyst: Senior Application Scientist, Coordination Chemistry Division
Executive Summary & Ligand Profile
This compound (4-IPy) is a ditopic ligand often mischaracterized regarding its steric profile. Unlike 2-substituted pyridines, which suffer from proximal steric hindrance at the nitrogen donor, 4-IPy exhibits remote steric bulk . The hindrance typically arises not at the bond formation site, but through peripheral crowding (inter-ligand clashes) or packing frustration in the solid state.
This guide addresses the "false negatives" of coordination failure—where solubility or entropy is mistaken for steric hindrance—and provides protocols to manage the bulk of the iodo-phenyl tail.
Ligand Specifications
| Feature | Characteristic | Impact on Coordination |
| Donor Type | Pyridyl Nitrogen ( | Moderate |
| Steric Zone | Para-substitution (Remote) | No direct interference with Metal-N bond; affects packing. |
| Tail Group | 4-Iodophenyl | High polarizability; potential for Halogen Bonding ( |
| Geometry | Linear/Rod-like | Prone to forming interpenetrated MOF networks. |
Diagnostic Troubleshooting (Q&A)
Q1: "I am seeing no coordination to my metal center. Is the phenyl ring causing steric hindrance?"
Diagnosis: Unlikely. The phenyl ring is in the 4-position, far removed from the nitrogen donor. Root Cause Analysis:
-
Solubility Mismatch: 4-IPy is rigid and hydrophobic. If your metal salt is in water or methanol and the ligand is in chloroform, phase transfer is the rate-limiting step, not sterics.
-
Cavity Size (Specific Cases): If you are coordinating to a metalloporphyrin or a molecular cage with a deep binding pocket, the "cone angle" of the phenyl group might indeed clash with the cavity walls. Solution:
-
Solvent Switch: Use a "universal" solvent blend like DEF/Ethanol or THF/MeCN to ensure homogeneity.
-
Entropy Control: 4-IPy is a rigid rotor. Coordination restricts the rotation of the phenyl ring relative to the pyridine. Run the reaction at elevated temperatures (
) to overcome this entropic penalty [1].
Q2: "My MOF synthesis yields amorphous powder instead of crystals. Is the Iodine atom too bulky?"
Diagnosis: This is likely Packing Frustration . The large Iodine atom (Van der Waals radius
-
Modulate Concentration: Lower the concentration to slow down nucleation. Rapid precipitation traps the bulky ligands in disordered states.
-
Template Effect: The Iodine atom can engage in Halogen Bonding (
-bonding). Add a co-ligand or solvent that can accept a halogen bond (e.g., acetone, DMF) to "guide" the Iodine into a specific orientation, turning a steric clash into a structure-directing interaction [2].
Q3: "I cannot get more than two 4-IPy ligands to bind to my Octahedral metal center."
Diagnosis: Peripheral Crowding . While the N-donor is accessible, six bulky phenyl-iodine tails create a "starburst" effect. At a certain distance from the metal, the phenyl rings of adjacent ligands will clash (Van der Waals repulsion). Solution:
-
Mixed-Ligand Strategy: Use 4-IPy in combination with smaller co-ligands (e.g., formate, chloride) to reduce the steric burden on the metal sphere.
-
Metal Choice: Switch to larger metal ions (e.g., from
to or ) to increase the bond length, pushing the steric bulk further out and reducing peripheral congestion [3].
Experimental Protocols
Protocol A: Solvothermal Optimization for Sterically Demanding Ligands
Use this protocol to overcome kinetic barriers caused by the rigid 4-IPy structure.
Reagents:
-
Metal Salt (
, , etc.) -
This compound (4-IPy)[1]
-
Solvent: DEF (Diethylformamide) / Ethanol (3:1 v/v)
Workflow:
-
Dissolution: Dissolve 0.1 mmol Metal Salt in 2 mL Ethanol. Dissolve 0.2 mmol 4-IPy in 6 mL DEF. Sonicate both separately until clear.
-
Mixing: Layer the Ethanol solution strictly over the DEF solution in a narrow scintillation vial or culture tube. Do not shake.
-
Thermal Activation: Seal and place in an oven at 85°C for 72 hours.
-
Why? The interface allows slow diffusion. The heat provides the energy to overcome the rotational barrier of the phenyl-pyridine bond, allowing the ligand to adopt the planar or twisted conformation required for packing.
-
-
Harvesting: Cool to room temperature at a rate of 5°C/hour. Rapid cooling induces stress and amorphous precipitation due to the bulky Iodine.
Protocol B: "Steric Relief" via Halogen Bonding
Use this when packing efficiency is the suspected failure mode.
-
Additive: Add 5% (v/v) of Nitrobenzene or Acetonitrile to the reaction mixture.
-
Mechanism: The Iodine atom ($ \delta +
\delta - $). This stabilizes the position of the bulky tail, reducing random steric thrashing and promoting ordered crystallization.
Visual Troubleshooting Guide
The following logic map guides you through the decision-making process when 4-IPy fails to coordinate.
Figure 1: Decision tree for diagnosing coordination failures with this compound. Note the distinction between true steric clashes and solubility artifacts.
Comparative Data: Steric vs. Electronic Factors
To verify if your issue is steric, compare your results against these benchmarks.
| Ligand | Cone Angle (est.) | Electronic Effect (pKa) | Primary Failure Mode |
| Pyridine | Small | ~5.25 | Too volatile / Weak binding |
| 2-Phenylpyridine | Large (Proximal) | ~4.8 | Steric Block at N-donor |
| 4-Phenylpyridine | Small (Proximal) | ~5.8 | Solubility / Packing |
| 4-IPy | Small (Proximal) / Large (Remote) | ~5.6 | Peripheral Crowding / Interpenetration |
Note: If 2-Phenylpyridine fails, it is steric hindrance at the metal. If 4-IPy fails, it is likely peripheral crowding or solubility.
References
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers. Source: Angewandte Chemie International Edition. Context: Demonstrates how regioisomerism (2- vs 4-substitution) dictates coordination capability in Rhodium cages. URL:[Link]
-
Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes. Source: Journal of the Chemical Society, Dalton Transactions. Context: Establishes the thermodynamic penalties (entropy) associated with bulky pyridine ligands. URL:[Link]
Sources
Technical Support Center: Troubleshooting Ligand Exchange in Zirconium MOFs
Executive Summary
Post-Synthetic Exchange (PSE) is a critical tool for functionalizing chemically robust Zirconium Metal-Organic Frameworks (Zr-MOFs). However, the very stability that makes Zr-MOFs attractive—the strong Zr(IV)-carboxylate bond—creates a significant kinetic barrier to ligand exchange.[1]
This guide addresses the three most common failure modes reported by our users: negligible exchange yields , loss of crystallinity (collapse) , and inconsistent quantification .[1] The protocols below are based on thermodynamic defect engineering principles and validated NMR characterization techniques.
Part 1: Diagnostic Decision Tree (Graphviz)
Before altering your synthesis, determine if your issue is Kinetic (rate-limited) or Structural (stability-limited).[1]
Figure 1: Diagnostic logic flow for identifying the root cause of low ligand exchange efficiency.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Kinetic Barriers & Efficiency[1]
Q1: I am using a standard UiO-66 synthesis, but my ligand exchange yield is stuck below 5% even after 48 hours. Why?
Expert Insight: You are likely attempting Framework Exchange on a near-perfect crystal. In defect-free Zr-MOFs, the Zr-carboxylate bonds are inert.[1] Exchange does not occur by simple displacement of the structural linkers (BDC) but rather preferentially at defect sites (missing linkers or missing clusters) capped by monocarboxylic modulators (e.g., formate, acetate).[1]
-
The Causality: The activation energy to break a structural lattice bond is significantly higher than replacing a monodentate modulator at a defect site.[1]
-
The Fix:
-
Induce Defects: Re-synthesize your parent MOF using a modulator (Formic Acid or Benzoic Acid) to create "missing cluster" defects.[1][2]
-
Target Defect Exchange (PSDE): These modulator-capped sites exchange rapidly (often < 6 hours).[1]
-
Thermodynamic Check: Ensure your incoming ligand has a comparable or higher pKa than the leaving group.[1] Replacing a benzoate (pKa ~4.[1]2) with a trifluoroacetate (pKa ~0.[1]2) is thermodynamically unfavorable.[1]
-
Q2: Does the solvent choice really matter if the ligand is soluble?
Expert Insight: Yes. Solvent polarity dictates the transition state energy.[1]
-
DMF (N,N-Dimethylformamide): The gold standard.[1] It facilitates proton transfer and stabilizes the intermediate states of the Zr-cluster during exchange.[1]
-
DMSO (Dimethyl sulfoxide): While more polar, DMSO can actually slow down the reaction entropically.[1] Although it lowers the enthalpy of activation (easier bond breaking), it imposes a high entropic penalty due to strict solvent ordering around the cluster [1].[1]
-
Water: Avoid >5% water content unless specifically intended. Water competes for coordination sites and can lead to hydrolysis of the linker bonds, causing phase transformation to ZrO2.[1]
Category 2: Structural Integrity[1][3]
Q3: My MOF turns amorphous (loses PXRD peaks) after exchange. Did I dissolve it?
Expert Insight: You likely triggered Cluster Etching .[1] This occurs when the incoming ligand or the exchange conditions (pH/Temperature) destabilize the Zr6 node.[1]
-
Mechanism: If you use a highly acidic ligand (e.g., sulfonic acids) or a chelating ligand (e.g., catecholates, phosphates) in high concentration, they can strip Zr(IV) from the nodes rather than bridging them.
-
Self-Validating Check: Measure the supernatant for Zirconium using ICP-MS. High Zr levels in solution confirm node degradation.[1]
-
The Fix:
Part 3: Validated Characterization Protocols
Protocol A: Quantitative NMR Digestion
Standard solution NMR cannot analyze solid MOFs.[1] You must digest the framework to release the linkers.[1]
Safety Warning: This protocol uses caustic bases.[1] Wear appropriate PPE.[1]
Reagents:
-
Digestion Solvent: 30% KOD (Potassium Deuteroxide) in D2O.[1][3] (Alternatively: NaOD).[1][4]
-
Diluent: D2O (Deuterium Oxide).[1]
-
Internal Standard: Maleic Acid (optional, for absolute quantification).
Step-by-Step Workflow:
-
Wash: Thoroughly wash 20 mg of Exchanged MOF with DMF (3x) and Acetone (3x) to remove non-coordinated ligands.[1] Crucial: Failure to wash results in false positives.[1]
-
Dry: Activate sample at 100°C under vacuum for 2 hours.
-
Digest:
-
Place 10-15 mg of dried MOF into a standard NMR tube or small vial.
-
Add 600 µL D2O .
-
Add 20-30 µL of 40% NaOD/D2O (or KOD).
-
-
Agitate: Sonicate for 10 minutes or shake until the solution is clear. (Note: A white precipitate of Zr(OH)4/ZrO2 will form; this is normal).[1]
-
Filter: Pass the solution through a glass wool plug or 0.2 µm PTFE filter directly into the NMR tube to remove the Zr solid.[1]
-
Analyze: Run 1H NMR. Integrate the peaks of the Original Linker (A) vs. Incoming Ligand (B) .
Calculation:
Protocol B: Data Interpretation Table
| Observation | Probable Cause | Corrective Action |
| New peaks in NMR, but PXRD is amorphous | Node collapse / Etching | Lower Temp, reduce ligand concentration, check ligand pKa. |
| No new peaks in NMR, PXRD perfect | Kinetic barrier / Steric hindrance | Increase Temp (up to 85°C), switch to Defective MOF precursor. |
| High exchange yield, Surface Area drops drastically | Pore blockage | Ligand is too bulky or is coordinating to open metal sites without bridging (PSDE). |
| "Ghost" peaks in NMR (broad) | Incomplete digestion or paramagnetic impurities | Ensure full digestion (clear solution + white solid).[1] Check for Fe impurities.[1][5] |
Part 4: Mechanistic Visualization (Graphviz)
The following diagram illustrates the difference between Post-Synthetic Defect Exchange (PSDE) and Post-Synthetic Ligand Exchange (PSE) .
Figure 2: Mechanistic pathways. PSDE (green) is kinetically favored over framework PSE (red) in Zr-MOFs.
References
-
Post-Synthetic Ligand Exchange in Zirconium-Based Metal-Organic Frameworks: Beware of The Defects! Source: ChemRxiv / Angew.[1] Chem. Int. Ed. Note: Defines the mechanisms of PSDE vs PSE and the role of modulators.
-
Facile and reversible digestion and regeneration of zirconium-based metal-organic frameworks Source: Nature Communications / NIH Note:[1] Provides the basis for the acid/base digestion protocols described above.
-
Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications Source: Chemical Society Reviews (RSC) Note:[1] Comprehensive review on defect engineering and its impact on exchange efficiency.[1]
-
Quantifying Ligand Binding to the Surface of Metal-Organic Frameworks Source: ACS Applied Materials & Interfaces / PubMed Note:[1] Discusses quantification methods and surface vs. pore exchange.
Sources
Validation & Comparative
A Comparative Guide to the Crystallographic Analysis of 4-(4-Halophenyl)pyridines: Unveiling the Influence of Halogen Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates intermolecular interactions, crystal packing, and ultimately, the physicochemical properties of the substance. This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data of 4-(4-halophenyl)pyridines, with a particular focus on 4-(4-iodophenyl)pyridine and its chloro and bromo analogues. While the crystallographic data for the iodo-derivative remains elusive in publicly accessible databases, this guide will serve as a comprehensive roadmap for its characterization and a comparative framework against its lighter halogen counterparts.
The strategic placement of a halogen atom on the phenyl ring of the 4-phenylpyridine scaffold can significantly influence the resulting crystal structure through the introduction of specific intermolecular interactions, such as halogen bonding.[1][2] Understanding these nuances is critical for crystal engineering and the rational design of molecules with desired solid-state properties.
Comparative Crystallographic Data
To contextualize the potential structural features of this compound, we present the available single-crystal X-ray diffraction data for 4-(4-chlorophenyl)pyridine and 4-(4-bromophenyl)pyridine. This data, retrieved from the Cambridge Structural Database (CSD), offers a baseline for understanding the crystal packing and intermolecular forces at play.
| Parameter | 4-(4-chlorophenyl)pyridine | 4-(4-bromophenyl)pyridine | This compound |
| CSD Refcode | Not specified in search results | Not specified in search results | Data not available |
| Crystal System | Monoclinic[3] | Orthorhombic[4] | Hypothetical: Orthorhombic |
| Space Group | P2₁/c[3] | Pnma or Pna2₁[4] | Hypothetical: Pna2₁ |
| a (Å) | 8.4309(6)[3] | 15.58979(16)[4] | To be determined |
| b (Å) | 16.1488(11)[3] | 10.33883(10)[4] | To be determined |
| c (Å) | 8.6878(6)[3] | 9.91195(9)[4] | To be determined |
| α (°) | 90 | 90 | To be determined |
| β (°) | 112.994(2)[3] | 90 | To be determined |
| γ (°) | 90 | 90 | To be determined |
| Volume (ų) | 1088.85(13)[3] | 1597.61(3)[4] | To be determined |
| Z | 4[3] | 4[4] | To be determined |
The hypothetical data for this compound is an educated estimation based on the trend observed from the chloro to bromo analogue, suggesting a potential increase in cell volume to accommodate the larger iodine atom.
The Decisive Role of Halogen Bonding
A key differentiator in the crystal packing of these compounds is the presence and nature of halogen bonding. This non-covalent interaction, where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor," can significantly influence the supramolecular architecture.[5] In the case of 4-(4-halophenyl)pyridines, the nitrogen atom of the pyridine ring is a prime candidate for a halogen bond acceptor.
For 4-(4-chlorophenyl)pyridine, C—Cl···π interactions have been observed, contributing to the formation of dimeric structures and linking hydrogen-bonded chains.[6] In 4-(4-bromophenyl)pyridine derivatives, C—Br···π interactions have also been identified as a key factor in the crystal packing, leading to the formation of zigzag chains.[4]
It is anticipated that this compound would exhibit even more pronounced halogen bonding due to the higher polarizability of the iodine atom, leading to stronger and more directional interactions. This could result in a more ordered and potentially denser crystal packing compared to its chloro and bromo counterparts.
Experimental Protocol: From Crystal Growth to Structure Refinement
For researchers aiming to obtain single-crystal X-ray diffraction data for this compound or similar compounds, the following detailed protocol outlines the necessary steps. This workflow is designed to be a self-validating system, ensuring data integrity at each stage.
Synthesis and Purification
The first critical step is the synthesis of high-purity this compound. A common synthetic route involves the Suzuki cross-coupling reaction between 4-pyridylboronic acid and 1,4-diiodobenzene.[7]
Caption: Synthetic pathway for this compound.
Purification is paramount. The crude product should be subjected to column chromatography followed by slow recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to obtain single crystals of sufficient quality for diffraction analysis.
Single Crystal Selection and Mounting
Under a high-power microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is then carefully mounted on a goniometer head using a cryoloop and a minimal amount of cryoprotectant oil.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Caption: Workflow for single-crystal X-ray data collection.
Data Processing and Structure Solution
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay. The resulting data is then used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the electron density distribution.
Structure Refinement
The initial structural model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to achieve the best possible agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and goodness-of-fit.
Concluding Remarks
The comparative analysis of 4-(4-halophenyl)pyridines underscores the profound impact of halogen substitution on crystal packing and intermolecular interactions. While the definitive crystal structure of this compound awaits experimental determination, the data from its chloro and bromo analogues provide a solid foundation for predicting its structural characteristics. The anticipated prominence of halogen bonding in the iodo-derivative highlights its potential for applications in crystal engineering and the design of novel materials. The detailed experimental protocol provided herein offers a robust framework for researchers to obtain and analyze the single-crystal X-ray diffraction data for this and other novel compounds, thereby contributing to the ever-expanding knowledge base of chemical crystallography.
References
-
Aderinto, S.O., & Thomas, J.A. (2023). 2,2′:4,4′′:4′,4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. White Rose Research Online. [Link]
- Fun, H.-K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile.
- Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.
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PubChem. 4-(4-Bromophenyl)pyridine. [Link]
- Diko, N. (2019). Crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, C12H9ClN2. Zeitschrift für Kristallographie - New Crystal Structures.
- Kashtoh, H., et al. (2017). Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one.
- Wiberg, K.B. (2021). Halogen-Halogen Nonbonded Interactions. ACS Omega.
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RSC. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
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MDPI. Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. [Link]
-
ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]
-
ResearchGate. (2022). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. [Link]
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ResearchGate. Halogen bonding and phenyl embracing interactions in 2. Intermolecular... [Link]
-
MDPI. (2021). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. [Link]
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ResearchGate. A stereoview of part of the crystal structure of (IV) (CSD refcode SILTEN... [Link]
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IUCr. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]
-
PubMed. (2021). Halogen-Halogen Nonbonded Interactions. [Link]
-
ResearchGate. (2015). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Link]
-
PubMed. (2023). 2,2':4,4'':4',4'''-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. [Link]
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PMC. (2015). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. [Link]
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A Comparative Guide to Phenylpyridine Crystal Packing: A Hirshfeld Surface Analysis Perspective
This guide provides an in-depth technical comparison of crystal packing phenomena in phenylpyridine derivatives, leveraging the powerful tool of Hirshfeld surface analysis. Designed for researchers, crystallographers, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind analytical choices, offering a framework for interpreting intermolecular interactions that govern the solid-state architecture of these crucial chemical moieties.
The Rationale: Why Hirshfeld Surface Analysis is Essential for Phenylpyridines
Phenylpyridine scaffolds are ubiquitous in materials science, particularly in the development of phosphorescent organic light-emitting diodes (OLEDs), and in medicinal chemistry.[1] The efficiency and stability of these materials are profoundly influenced by the supramolecular arrangement of molecules in the crystal lattice.[2] Understanding and controlling this arrangement—a practice known as crystal engineering—requires a comprehensive tool to visualize and quantify the intricate network of intermolecular interactions.
Hirshfeld surface analysis has emerged as an indispensable method for this purpose.[3] It offers a unique "whole-of-molecule" approach, avoiding the traditional bias of focusing only on specific, short atom-atom contacts.[4][5] The analysis partitions crystal space into regions where the electron density of a specific molecule (the promolecule) dominates the total electron density of the crystal (the procrystal).[6] The resulting surface, the Hirshfeld surface, provides a visually intuitive and quantitatively rich picture of the molecule's immediate environment.[4]
This guide will compare the packing of two representative phenylpyridine systems—a hypothetical unsubstituted phenylpyridine (System A) and a derivative with a bulky substituent (System B)—to illustrate how subtle molecular changes can dramatically alter the crystal packing landscape.
Theoretical & Methodological Framework
A robust analysis is built on a solid theoretical and procedural foundation. The entire workflow, from data input to final interpretation, is a self-validating system where each step informs the next.
Foundational Concepts
The Hirshfeld surface is mapped with various properties to reveal the nature of intermolecular contacts. Key properties include:
-
dᵢ and dₑ : These represent the distances from any point on the surface to the nearest atomic nucleus inside (dᵢ) and outside (dₑ) the surface, respectively.
-
dₙₒᵣₘ : A normalized contact distance that highlights regions of significant intermolecular contact. It is calculated from dᵢ and dₑ and the van der Waals radii of the relevant atoms.[7]
-
Red spots on the dₙₒᵣₘ surface indicate close contacts where the intermolecular distance is shorter than the sum of van der Waals radii (negative dₙₒᵣₘ value).[7]
-
White areas represent contacts approximately equal to the van der Waals separation (dₙₒᵣₘ ≈ 0).[7]
-
Blue areas signify contacts longer than the van der Waals separation (positive dₙₒᵣₘ value).[7]
-
-
2D Fingerprint Plots : These are 2D histograms of dᵢ versus dₑ, providing a quantitative summary of all intermolecular contacts on the surface.[4] The plot can be decomposed to show the contribution of specific atom-pair contacts (e.g., C···H, H···H, N···H).[7]
Experimental & Computational Workflow
The following protocol outlines the necessary steps to perform a rigorous Hirshfeld surface analysis. The primary software utilized for this purpose is CrystalExplorer, a freely available program for academic research.[8][9]
Step-by-Step Protocol:
-
Data Input : Begin with a valid Crystallographic Information File (CIF) obtained from X-ray diffraction experiments. The quality of the crystal structure determination, particularly the placement of hydrogen atoms, is critical for accurate analysis.
-
Software Setup : Open the CIF file in CrystalExplorer.[10] Select the molecule(s) of interest for which the surface will be generated.
-
Surface Generation : Calculate the Hirshfeld surface for the selected molecule. The software uses the sum of spherical atom electron densities to define the surface where the molecule's contribution to the procrystal electron density is 0.5.[6]
-
Property Mapping : Map the dₙₒᵣₘ property onto the generated surface. This is the most common visualization for identifying close contacts. Other properties like shape index (for identifying π-π stacking) and curvedness can also be mapped for deeper insights.[11][12]
-
Fingerprint Plot Generation : Generate the full 2D fingerprint plot. This plot provides a summary of all intermolecular contacts for the molecule.[13]
-
Plot Decomposition : Decompose the fingerprint plot to isolate contributions from specific atom pairs (e.g., H···H, C···H, N···H). This is crucial for quantifying the relative importance of different interaction types.
-
Quantitative Analysis : Record the percentage contribution of each decomposed contact to the total Hirshfeld surface area. This data is essential for direct comparison between different crystal structures.
Comparative Analysis: Phenylpyridine Systems
We will now apply this workflow to compare two hypothetical yet representative systems: System A (Unsubstituted Phenylpyridine) and System B (4'-tert-Butyl-phenylpyridine) . The goal is to demonstrate how a sterically demanding substituent alters the balance of intermolecular forces that dictate the crystal packing.
Visual Analysis of dₙₒᵣₘ Surfaces
The dₙₒᵣₘ mapped surfaces provide an immediate qualitative comparison.
-
System A (Unsubstituted Phenylpyridine) : The surface would likely be characterized by distinct red spots indicating C–H···N hydrogen bonds and broader, paler red regions suggesting C–H···π and potential π-π stacking interactions.[11][14] The overall shape would be relatively flat, allowing for efficient stacking.
-
System B (4'-tert-Butyl-phenylpyridine) : The bulky tert-butyl group would significantly disrupt the potential for close, planar π-π stacking. The dₙₒᵣₘ surface would be dominated by red spots corresponding to numerous van der Waals H···H contacts involving the methyl hydrogens of the tert-butyl group.[15][16] The C–H···N interactions might persist, but the overall packing would be frustrated, leading to a less dense structure.
Quantitative Comparison via 2D Fingerprint Plots
The most powerful aspect of this analysis is the quantitative data derived from the decomposed fingerprint plots. The table below summarizes the expected percentage contributions of the most significant intermolecular contacts for our two systems.
| Intermolecular Contact Type | System A (Unsubstituted) | System B (Substituted) | Rationale for Difference |
| H···H | ~45% | ~60% | The tert-butyl group in System B introduces a large number of hydrogen atoms, making these non-directional van der Waals contacts the dominant contributor to crystal packing.[16] |
| C···H / H···C | ~25% | ~20% | These contacts, often indicative of C-H···π interactions, are reduced in System B as the bulky group prevents molecules from approaching closely enough for significant π-system interactions.[14] |
| N···H / H···N | ~12% | ~8% | While C-H···N hydrogen bonds are still present, the overall packing distortion in System B can lead to less optimal geometries, slightly reducing their relative contribution. |
| C···C | ~8% | < 3% | This contact type is a strong indicator of π-π stacking. Its significant presence in System A and near absence in System B quantitatively confirms the steric inhibition of stacking by the tert-butyl group. |
| Other Contacts | ~10% | ~9% | Includes minor contributions from C···N, N···N, etc. |
| Total | 100% | 100% | The sum of all contact contributions equals 100% of the Hirshfeld surface area. |
Conclusion: From Data to Design
This comparative guide demonstrates that Hirshfeld surface analysis is more than a visualization tool; it is a quantitative method for dissecting the complex interplay of intermolecular forces in molecular crystals. By comparing the unsubstituted phenylpyridine (System A) with its sterically hindered analogue (System B), we have shown how:
-
Visual analysis of dₙₒᵣₘ surfaces provides immediate, actionable insights into packing motifs.
-
Quantitative decomposition of 2D fingerprint plots allows for an objective, data-driven comparison of different crystal structures.
-
Substituent effects on crystal packing can be rationally analyzed and understood, transitioning from observation to predictive design.
For researchers in drug development and materials science, this level of detailed analysis is critical. It enables the rational design of crystal forms (polymorphs, co-crystals) with desired physical properties, such as solubility, stability, and charge-transport efficiency, by fine-tuning the intermolecular interactions that build the crystalline solid.[17]
References
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Al-Otaibi, J. S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. PubMed Central. Available at: [Link]
-
Fun, H.-K., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData. Available at: [Link]
-
Demircioğlu, Z., et al. (2018). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings. Available at: [Link]
-
Papanikolaou, D. D., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. Available at: [Link]
-
Mustaphi, A., et al. (2024). Crystal structure determination and analyses of Hirshfeld surface, crystal voids, inter-actions and molecular docking of a new Schiff base derived from 2-acetylthiophene. IUCr Journals. Available at: [Link]
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Spackman, M. A., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. Available at: [Link]
-
Maleev, V. I., et al. (2023). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. Available at: [Link]
-
Aderinto, S. O., et al. (2023). 2,2′:4′,4′′:4′′,4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. White Rose Research Online. Available at: [Link]
-
Soman, R. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. Available at: [Link]
-
Tan, Y. Z., & Tiekink, E. R. T. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. Available at: [Link]
-
Spackman, M. A., & Jayatilaka, D. (n.d.). The Hirshfeld Surface. CrystalExplorer. Available at: [Link]
-
DB Infotech. (2024). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. Available at: [Link]
-
CrystalExplorer Tutorial Workshop. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. Available at: [Link]
-
DB Infotech. (2024). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. Available at: [Link]
-
Ghani, U., et al. (2015). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. IUCr Journals. Available at: [Link]
-
Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available at: [Link]
-
CrystalExplorer. (n.d.). CrystalExplorer Features. CrystalExplorer. Available at: [Link]
-
Fine, J., et al. (2012). Electronic structure of tris(2-phenylpyridine)iridium: electronically excited and ionized states. Taylor & Francis Online. Available at: [Link]
-
Zhang, Y-H., et al. (2015). Crystal structure of fac-[2-(4-methyl-5-phenylpyridin-2-yl)phenyl-κ2 C 1,N]bis[2-(pyridin-2-yl)phenyl-κ2 C 1,N]iridium(III). PubMed Central. Available at: [Link]
-
Chen, K., et al. (2020). Intermolecular π‐π interactions in a single‐crystal X‐ray structure of PIP. ResearchGate. Available at: [Link]
-
Suda, S., et al. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available at: [Link]
-
Zolotarev, A. A., & Abramov, P. A. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]
-
McKinnon, J. J., et al. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Royal Society of Chemistry. Available at: [Link]
-
Castaneda, E. V., & Sherrill, C. D. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. AIP Publishing. Available at: [Link]
-
Boldyreva, E. V. (2018). Weak interactions in crystals: old concepts, new developments. PubMed Central. Available at: [Link]
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- 15. Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]
4-(4-Iodophenyl)pyridine vs 4,4'-bipyridine linker rigidity comparison
This comparative guide analyzes the structural and functional rigidity of 4,4'-Bipyridine (4,4'-Bipy) versus 4-(4-Iodophenyl)pyridine (4-IPP) . While 4,4'-Bipy is the archetypal ditopic coordination linker, 4-IPP represents a hybrid class of linkers that leverages both coordination and halogen bonding (XB) to construct supramolecular architectures.
4,4'-Bipyridine vs. This compound
Executive Summary
-
4,4'-Bipyridine is a ditopic N,N'-donor used primarily in Metal-Organic Frameworks (MOFs). Its rigidity is compromised by a low-barrier rotation around the central C–C bond, introducing conformational flexibility ("breathing" behavior).
-
This compound is a heterotopic N,I-donor . It functions as a linker through a dual mechanism: classical metal coordination at the pyridine nitrogen and highly directional Halogen Bonding (XB) at the iodine terminus. This creates "soft" supramolecular networks with strict linearity (
) that often exceed the geometric predictability of 4,4'-Bipy.
Structural & Electronic Analysis
2.1 Molecular Architecture
The fundamental difference lies in the symmetry and the nature of the bridging interaction.
| Feature | 4,4'-Bipyridine | This compound |
| Formula | ||
| Symmetry | ||
| Linker Type | Homotopic (N—N) | Heterotopic (N—I) |
| Binding Mode | Coordination ( | Coordination + Halogen Bonding ( |
| Length (approx) | 7.1 Å (N···N) | 8.5 Å (N···I) |
2.2 Rigidity and Rotational Barriers
Rigidity in these linkers is defined by the resistance to rotation between the aromatic rings.
-
4,4'-Bipyridine: The central C–C bond has a low rotational barrier (~1.5–2.2 kcal/mol). In solution, rings are twisted (~37°), but in crystals, packing forces can flatten them to 0° (coplanar). This allows MOFs to "breathe" or distort under pressure.
-
This compound: The phenyl-pyridine bond also possesses a low rotational barrier. However, the Iodine-driven assembly imposes a stricter geometric constraint. The Halogen Bond (C–I[1]···N) is statistically more linear than the Metal-N bond in flexible frameworks, effectively "locking" the linker orientation in supramolecular assemblies despite the internal bond rotation.
Experimental Performance Comparison
3.1 Crystallographic Metrics
The following data compares the geometric parameters observed in typical silver(I) complexes and organic cocrystals.
Table 1: Geometric Parameters in Supramolecular Assemblies
| Parameter | 4,4'-Bipy (Coordination) | 4-IPP (Halogen Bonding) |
| Interaction | ||
| Bond Distance | ||
| Directionality | Variable (Tetrahedral/Octahedral) | Strict Linearity ( |
| Torsion Angle | Highly Variable ( | Variable, but restricted by XB linearity |
| Thermal Stability | High (Covalent/Dative) | Moderate (Supramolecular, decomp >150°C) |
3.2 Porosity and Framework Stability
-
4,4'-Bipy Frameworks: Often yield interpenetrated networks due to the slender nature of the rod. The flexibility allows for dynamic porosity (gate-opening phenomena).
-
4-IPP Assemblies: Form non-interpenetrated, open networks in the presence of large counter-anions. The Iodine atom acts as a "soft" sticky end, allowing for reversible assembly-disassembly under milder conditions than coordinative linkers.
Visualization of Assembly Logic
The following diagram illustrates the divergent assembly pathways. 4,4'-Bipy leads to rigid or breathing coordination polymers, while 4-IPP drives the formation of halogen-bonded supramolecular networks.
Figure 1: Assembly logic distinguishing the purely coordinative pathway of 4,4'-Bipy from the hybrid coordination/halogen-bonding pathway of 4-IPP.
Experimental Protocols
Protocol A: Synthesis of a Flexible 4,4'-Bipy MOF (Zn-Bipy)
Target: [Zn(4,4'-bipy)2(H2O)4]n
-
Reagents: Zinc Nitrate Hexahydrate (1.0 mmol), 4,4'-Bipyridine (2.0 mmol), Ethanol (10 mL), Water (10 mL).
-
Dissolution: Dissolve Zn salt in water and Bipy in ethanol separately.
-
Mixing: Slowly layer the ethanolic Bipy solution over the aqueous Zn solution in a narrow test tube (Liquid Diffusion).
-
Crystallization: Seal and leave undisturbed at room temperature for 3-5 days.
-
Observation: Colorless block crystals form at the interface.
-
Validation: XRD should show shifting peaks upon drying (breathing effect).
Protocol B: Halogen-Bonded Assembly of 4-IPP
Target: 1D Chain via N···I interactions
-
Reagents: this compound (0.5 mmol), Silver Nitrate (0.5 mmol) (to coordinate N), or use pure organic cocrystallization with 1,4-Dinitrobenzene.
-
Solvent System: Methanol/Chloroform (1:1 v/v).
-
Procedure:
-
Dissolve 4-IPP in Chloroform.
-
Dissolve the acceptor (e.g., AgNO3) in Methanol.
-
Mix solutions in a scintillation vial.
-
-
Evaporation: Allow slow evaporation in the dark (to prevent Ag reduction) over 48 hours.
-
Result: Needle-like crystals driven by
coordination and (nitrate) or interactions. -
Validation: Single Crystal XRD must confirm the
angle is .
References
-
Torsional barriers in biphenyl, 2,2′-bipyridine and 2-phenylpyridine. ResearchGate. [Link]
-
The Halogen Bond in the Design of Functional Supramolecular Materials. PubMed. [Link]
-
Crystal Structure of this compound. PubChem. [Link]
-
Halogen-Bonded Supramolecular Parallelograms. PubMed. [Link]
-
Coordination Chemistry of Polynitriles: Influence of 4,4′-Bipyridine. MDPI. [Link]
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A Senior Application Scientist's Guide to Elemental Analysis and Purity Standards of 4-Arylpyridines
Introduction: The Imperative of Purity in 4-Arylpyridine Synthesis
The 4-arylpyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). From anti-inflammatory agents to oncology therapeutics, the precise arrangement of the aryl and pyridine rings dictates biological activity. However, the synthetic routes to these valuable compounds, often involving transition-metal-catalyzed cross-coupling reactions, can introduce a spectrum of impurities. These include residual catalysts, process-related organic impurities, and elemental contaminants from raw materials and equipment.[1] For researchers, scientists, and drug development professionals, the rigorous characterization of both elemental composition and organic purity is not merely a quality control exercise; it is a fundamental aspect of ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.
This guide provides a comparative analysis of the primary analytical techniques for the elemental analysis and purity assessment of 4-arylpyridines. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to aid in the selection of the most appropriate analytical strategy.
Section 1: Elemental Analysis: From Compositional Verification to Trace Contaminant Control
Elemental analysis of 4-arylpyridines serves two primary purposes: confirming the empirical formula of the synthesized compound and quantifying trace elemental impurities that may be toxic or catalytically active.
Combustion Analysis (CHN/S) for Compositional Verification
Expertise & Experience: Combustion analysis, a classic and robust technique, remains the gold standard for determining the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This method provides foundational data to confirm the empirical formula of a newly synthesized 4-arylpyridine. The principle is straightforward: the sample is combusted at a high temperature in a stream of high-purity oxygen, converting the constituent elements into their gaseous oxides (CO₂, H₂O, and NOx). These gases are then separated and quantified by a thermal conductivity detector (TCD).
Trustworthiness: The self-validating nature of this technique lies in its reliance on certified reference materials (CRMs) for calibration and verification. By analyzing a CRM with a known elemental composition before and after the sample analysis, the accuracy and precision of the instrument are continuously monitored. For nitrogen-containing heterocycles like 4-arylpyridines, this method is particularly crucial for confirming the nitrogen content, a key identifier of the pyridine ring.[2]
Caption: Workflow for CHN analysis by combustion.
Experimental Protocol: Nitrogen Determination in a 4-Arylpyridine Sample
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known nitrogen content (e.g., atropine).
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 4-arylpyridine sample into a tin capsule.
-
Analysis: Place the capsule into the autosampler. The instrument will automatically drop the sample into a high-temperature (~1000°C) combustion furnace with a flow of high-purity oxygen.
-
Gas Treatment: The resulting gaseous mixture (N₂, NOx, CO₂, H₂O) is passed over hot copper to reduce NOx to N₂.
-
Separation and Detection: The gases are then passed through traps to remove water and carbon dioxide. The remaining N₂ gas is quantified by a thermal conductivity detector.
-
Data Analysis: The software calculates the percentage of nitrogen in the original sample based on the detector response and the sample weight.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elemental Impurities
Expertise & Experience: While combustion analysis is excellent for bulk elemental composition, it lacks the sensitivity to detect trace elemental impurities, which are a major concern in pharmaceutical manufacturing.[1] Residual catalysts (e.g., Pd, Pt, Ru) from cross-coupling reactions and other elemental impurities (e.g., Pb, As, Cd, Hg) can be toxic even at parts-per-million (ppm) or parts-per-billion (ppb) levels.[3] Inductively coupled plasma-mass spectrometry (ICP-MS) is the premier technique for this purpose, offering unparalleled sensitivity and the ability to quantify a wide range of elements in a single analysis.[4][5] The International Council for Harmonisation (ICH) Q3D guideline mandates a risk-based approach to control elemental impurities in drug products, making ICP-MS an indispensable tool.[6]
Trustworthiness: The validation of an ICP-MS method is rigorous and ensures its reliability. It involves demonstrating specificity, linearity, range, accuracy, precision, and robustness. Spike recovery studies, where known amounts of elemental standards are added to the sample matrix, are crucial for demonstrating accuracy and accounting for matrix effects. The use of internal standards helps to correct for instrumental drift and sample matrix variations.
Caption: General workflow for ICP-MS analysis.
Experimental Protocol: Trace Metal Analysis in a 4-Arylpyridine API
-
Sample Preparation (Microwave Digestion): Accurately weigh approximately 100 mg of the 4-arylpyridine API into a clean microwave digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid. Seal the vessel and perform microwave digestion according to a validated temperature program. This process breaks down the organic matrix, leaving the elemental impurities in an aqueous solution.
-
Dilution: After cooling, dilute the digested sample to a final volume with deionized water. An internal standard solution is typically added at this stage.
-
Instrument Calibration: Calibrate the ICP-MS instrument with a series of multi-element standards covering the expected concentration range of the impurities.
-
Analysis: Introduce the prepared sample solution into the ICP-MS. The sample is nebulized into an aerosol and introduced into the high-temperature argon plasma, where it is desolvated, atomized, and ionized. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Acquisition and Analysis: The detector counts the ions for each element, and the software calculates the concentration of each elemental impurity in the original sample.
Comparative Analysis of Elemental Analysis Techniques
| Feature | Combustion Analysis (CHN/S) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Primary Application | Empirical formula verification | Trace elemental impurity quantification |
| Elements Measured | C, H, N, S | Most elements (Li to U) |
| Sensitivity | Percent (%) level | ppb to ppt level |
| Sample Preparation | Simple weighing | Acid digestion (often microwave-assisted) |
| Throughput | High | Moderate |
| Regulatory Relevance | Fundamental compound characterization | ICH Q3D compliance for elemental impurities |
Section 2: Purity Assessment and Impurity Profiling
Determining the purity of a 4-arylpyridine API and identifying its process-related impurities and degradation products are critical for ensuring its quality and safety. Chromatographic techniques are the workhorses for this task.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Expertise & Experience: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most widely used technique for the purity assessment of pharmaceutical compounds.[7] Its versatility allows for the separation of a wide range of compounds, from the API itself to polar and non-polar impurities. For 4-arylpyridines, a C18 column is often the stationary phase of choice, providing good retention and separation based on hydrophobicity. The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is crucial for achieving optimal separation. UV detection is commonly employed, as the aromatic rings in 4-arylpyridines provide strong chromophores.
Trustworthiness: An HPLC method's reliability is established through a rigorous validation process as per ICH Q2(R1) guidelines. This includes demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: A linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Protocol: Validated RP-HPLC Method for Etoricoxib (a 4-Arylpyridine API)
This protocol is based on a validated method for the analysis of Etoricoxib, a selective COX-2 inhibitor containing a 4-arylpyridine core.[7]
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05M KH₂PO₄) in a 50:50 v/v ratio.[7]
-
Flow Rate: 1.8 mL/min.[7]
-
Detection Wavelength: 283 nm.[7]
-
Standard Preparation: Prepare a stock solution of Etoricoxib reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5-85 µg/mL).[7]
-
Sample Preparation: Accurately weigh and dissolve the 4-arylpyridine API in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.
-
Calculation: Calculate the purity of the API by comparing the peak area of the main component in the sample to the calibration curve generated from the reference standards. Impurities are quantified based on their peak areas relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Experience: While HPLC is excellent for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities. This can include residual solvents from the manufacturing process or volatile byproducts from the synthesis. The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides both quantitative data and structural information, allowing for the identification of unknown impurities.
Trustworthiness: The reliability of a GC-MS method is ensured by proper calibration with certified standards for known volatile impurities. For the identification of unknown peaks, the mass spectra are compared against extensive, validated libraries (e.g., NIST). The use of an internal standard can correct for variations in injection volume and detector response.
Caption: Workflow for GC-MS analysis of volatile impurities.
Experimental Protocol: Analysis of Volatile Impurities in a 4-Arylpyridine Sample
-
Sample Preparation: Dissolve a known amount of the 4-arylpyridine sample in a suitable solvent (e.g., methanol, dichloromethane).
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., HP-5ms) and a mass spectrometer.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet.
-
Separation: The components are separated in the column using a temperature program (e.g., starting at 50°C and ramping up to 250°C).
-
Detection and Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are recorded and can be compared to a spectral library to identify the impurities.
-
Quantification: For known impurities, quantification can be performed by creating a calibration curve with certified standards.
Comparative Analysis of Purity Assessment Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Application | Purity assay, non-volatile impurities, degradation products | Volatile and semi-volatile impurities, residual solvents |
| Analyte Properties | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sample Preparation | Dissolution in mobile phase | Dissolution in a volatile solvent |
| Detection | UV, DAD, MS (LC-MS) | Mass Spectrometry (MS), Flame Ionization (FID) |
| Identification | Based on retention time (vs. standard) and UV spectrum; MS for structural info | Mass spectral library matching and fragmentation patterns |
| Regulatory Relevance | Primary method for API purity and stability testing | Standard for residual solvent analysis (ICH Q3C) |
Conclusion: An Integrated Approach to Ensuring Quality
The comprehensive analysis of 4-arylpyridines requires a multi-faceted approach that integrates several analytical techniques. Combustion analysis provides the fundamental confirmation of elemental composition, while ICP-MS offers the ultra-sensitive detection of harmful elemental impurities, ensuring compliance with modern regulatory standards like ICH Q3D. For the assessment of organic purity, HPLC stands as the primary, most versatile technique for quantifying the API and its non-volatile related substances. GC-MS serves as a crucial complementary method for the analysis of volatile impurities and residual solvents.
By understanding the principles, strengths, and limitations of each of these techniques, and by implementing robust, validated protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of 4-arylpyridine-based pharmaceuticals from early development through to commercial production.
References
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Manish Kumar Thimmaraju et al. (2011). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 3(5), 224-231. Available at: [Link]
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HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). MDPI. Available at: [Link]
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Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. (2024). ResearchGate. Available at: [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2005). PubMed. Available at: [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1980). DTIC. Available at: [Link]
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Development and validation of rapid HPLC method for determination of Aripiprazole in bulk drug and pharmaceutical formulation. (2012). ResearchGate. Available at: [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Available at: [Link]
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Determination of Etoricoxib in pharmaceutical formulation by HPLC method. (2007). ResearchGate. Available at: [Link]
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GC/MS Identification of Impurities. (2024). Medistri SA. Available at: [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). PubMed. Available at: [Link]
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Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Fisher Scientific. Available at: [Link]
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Computational Investigation of Fuel-Derived Nitrogen Oxides Emissions in Hydrothermal Liquefaction Biofuel Combustion Using Pyridine-Based Surrogates. (2023). ResearchGate. Available at: [Link]
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Guideline for Elemental Impurities Q3D(R2). (2022). ICH. Available at: [Link]
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Determination of Trace Nitrogen Contents in Different Types of Fuels and Fuel Blends According to ASTM D4629 resp. DIN 51444. (n.d.). Analytik Jena. Available at: [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). ResearchGate. Available at: [Link]
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Trace elements analysis in paper using inductively coupled plasma-mass spectrometry (ICP - MS). (2015). ResearchGate. Available at: [Link]
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The Identification and Quantification of the Positional Isomers of Dimethylbipyridine by Ion Mobility Mass Spectrometry Analysis of Their Gas Phase Complexes. (2023). ResearchGate. Available at: [Link]
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GC/MS Application Solutions. (n.d.). Agilent. Available at: [Link]
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Useful Application Notes and References. (n.d.). Waters Corporation. Available at: [Link]
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An International Study Evaluating Elemental Analysis. (2022). PMC - PubMed Central. Available at: [Link]
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Ultra-trace analysis of metals in mineral reference materials using the Agilent 7900 ICP-MS with UHMI. (2021). Agilent. Available at: [Link]
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Using ICP-MS to Measure Elemental Compositions in Drug Products. (n.d.). EAG Laboratories. Available at: [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Royal Society of Chemistry. Available at: [Link]
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Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. (2015). ResearchGate. Available at: [Link]
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Agilent Application Note GC Ms HSSPME. (n.d.). Scribd. Available at: [Link]
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ICP-MS for Trace Metal Analysis. (2022). Chemistry LibreTexts. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Available at: [Link]
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Agilent GC, GC/MS, and ALS Site Preparation Guide. (n.d.). Agilent. Available at: [Link]
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Total Nitrogen Analysis by Combustion. (2020). California Department of Food and Agriculture. Available at: [Link]
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Advances in ICP-MS-based techniques for trace elements and their species analysis in cells. (2014). Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]
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Flow Behavior of Co-Processed Excipients Using Lactose and Microcrystalline Cellulose as Bulk Fillers. (2022). MDPI. Available at: [Link]
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Achieving Rapid, Accurate, and Reliable Nitrogen Determination in Soils Using Dynamic Flash Combustion. (2011). American Laboratory. Available at: [Link]
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Acceptance criteria a for related substances in synthetic peptide drug... (n.d.). ResearchGate. Available at: [Link]
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Equilibria in Complexes of N-Heterocycles. Part 50.1 The Formation and Properties in Solution of the 1:1 Adducts of Bis(2,2'-bipyridine)platinum(II) and Related Ions with Hydroxide. (1995). ResearchGate. Available at: [Link]
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LCD - Biomarkers for Oncology (L35396). (n.d.). CMS. Available at: [Link]
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Advances in trace elemental analysis with ICP spectrometry? (n.d.). Pragolab. Available at: [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Available at: [Link]
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GC AND GC/MS. (n.d.). Postnova. Available at: [Link]
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Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (1983). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM. Available at: [Link]
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Optimized Milling Approaches for Scalable Production of Ritonavir Nanocrystals: from Process Design to Bioperformance Evaluation. (2023). ACS Publications. Available at: [Link]
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Quality in APIs. (2013). Express Pharma. Available at: [Link]
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Is your Active Pharmaceutical Ingredient quality control strategy up to standard? (2019). Starodub. Available at: [Link]
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Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification. (2023). MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Pyridine-Functionalized MOFs for Enhanced Iodine Adsorption
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Efficient Iodine Capture
The capture of volatile iodine, particularly radioactive isotopes like ¹²⁹I and ¹³¹I released from nuclear fuel reprocessing, is a critical challenge for environmental safety and public health.[1][2] ¹²⁹I, with its extremely long half-life of 15.7 million years, poses a persistent environmental risk, while ¹³¹I can directly interfere with human metabolic processes.[1][2] Metal-Organic Frameworks (MOFs) have emerged as a leading class of solid-state adsorbents due to their high porosity, tunable structures, and vast surface areas.[3] However, pristine MOFs often rely on weaker physical adsorption. This guide provides a comparative analysis of how strategic functionalization of MOF linkers with pyridine moieties dramatically enhances iodine adsorption capacity and affinity, transforming them into highly effective capture agents.
The Adsorption Mechanism: Why Pyridine Functionalization is a Game-Changer
The primary advantage of incorporating pyridine into a MOF's organic linker lies in shifting the capture mechanism from simple physisorption to a much stronger chemical interaction. Molecular iodine (I₂) is an electron acceptor (a Lewis acid), making it highly susceptible to interaction with electron-donating groups (Lewis bases).[1] The nitrogen atom within the pyridine ring is an excellent electron-pair donor.
This creates a potent Lewis acid-base interaction, forming a stable charge-transfer complex between the pyridine moiety and the iodine molecule.[1][4] This targeted chemical bond is significantly stronger than the van der Waals forces that govern adsorption in many non-functionalized materials, leading to higher uptake capacities and better retention.[3] Theoretical calculations confirm that N-heterocycle groups like pyridine enhance the affinity towards iodine through this strong charge transfer.[4]
Caption: Mechanism of enhanced iodine adsorption via Lewis acid-base interaction.
Comparative Performance Analysis: The Data-Driven Advantage
Experimental data consistently demonstrates the superior performance of pyridine-functionalized MOFs over their non-functionalized parent structures. A prime example is the UiO-66 framework, a well-studied and robust Zr-based MOF. When the standard terephthalic acid linker is replaced with a pyridine-containing ligand (pyridine-dicarboxylic acid, PYDC), the resulting MOF, UiO-66-PYDC, shows a remarkable increase in iodine uptake.
Thanks to the strong affinity of the PYDC ligands and high porosity, the adsorption capacity of UiO-66-PYDC for I₂ can reach as high as 1250 mg/g.[5] This significantly outperforms many other reported MOFs and showcases the direct impact of the engineered adsorption sites.[5] Another study reported a zinc-based MOF containing pyridine (Zn-MOF-bpe) that exhibited an exceptional vapor I₂ adsorption capacity of 4.49 g/g.[6]
| MOF Material | Functional Group | Max. Iodine Uptake (mg/g) | Key Structural Feature | Reference |
| Th-UiO-66 | None | 334 | Standard Zr-TPA Linker | [7] |
| Th-UiO-66-(NH₂)₂ | Amino | 969 | Electron-donating -NH₂ groups | [7] |
| UiO-66-PYDC | Pyridine | 1250 | Pyridine-dicarboxylic acid linker | [5] |
| ZIF-8 | Imidazolate | ~1250 (before amorphization) | High porosity, N-heterocycle linker | [8] |
| Zn-MOF-bpe | Pyridine | 4490 | Nitrogen-rich pyridine functionalities | [6] |
Scientist's Note: While high surface area and pore volume are crucial prerequisites for a good adsorbent, the data clearly indicates that the chemical nature of the pore surface is the dominant factor for high-affinity iodine capture.[3] The introduction of electron-donating groups like pyridine or amine functionalities consistently leads to a significant leap in performance.[1] For instance, the amino-functionalized Th-UiO-66-(NH₂)₂ captures nearly three times more iodine than its parent MOF.[7] However, it is crucial to note that functionalization can sometimes block pores if not designed carefully, which could paradoxically decrease uptake despite higher affinity.[3][4]
Experimental Protocol: Validating Iodine Adsorption in MOFs
To ensure reproducible and trustworthy data, a standardized protocol for assessing iodine adsorption is essential. The most common method is vapor-phase adsorption, which simulates the capture of gaseous iodine.[1][9]
Step-by-Step Gravimetric Analysis of Iodine Vapor Uptake
-
Material Activation (Desolvation):
-
Place 20-30 mg of the synthesized MOF powder in a thermogravimetric analyzer (TGA) sample pan.
-
Heat the sample under a continuous flow of inert gas (e.g., N₂) to a temperature sufficient to remove any guest solvent molecules from the pores without causing framework collapse. This temperature is typically determined from the MOF's thermal stability data.
-
Causality Check: This step is critical. Residual solvents will occupy active sites and pore space, leading to a significant underestimation of the true iodine adsorption capacity.
-
-
Sample Preparation:
-
After activation, transfer a precisely weighed amount of the MOF (e.g., 20 mg) into a small glass vial.
-
-
Adsorption Setup:
-
Place the open vial containing the activated MOF into a larger, sealed container (e.g., a 20 mL scintillation vial or a small desiccator).
-
Add solid iodine crystals (e.g., 200 mg) to the bottom of the larger container, ensuring they do not touch the MOF sample vial.
-
Seal the container tightly.
-
-
Incubation:
-
Data Collection & Analysis:
-
After incubation, carefully remove the MOF sample vial from the container.
-
Quickly weigh the vial to determine the final mass. The mass increase is due to the adsorbed iodine.
-
The iodine uptake is calculated as: Uptake (mg/g) = [(Mass_final - Mass_initial) / Mass_initial] * 1000
-
Workflow Visualization
Caption: Standard experimental workflow for iodine vapor adsorption analysis.
Conclusion and Outlook
The strategic incorporation of pyridine functionalities into MOF structures is a highly effective and validated method for significantly boosting iodine adsorption capacity. The underlying mechanism—a strong Lewis acid-base interaction—provides a clear rationale for the observed performance enhancements over non-functionalized analogues. By following robust experimental protocols, researchers can reliably quantify these improvements and continue to design next-generation sorbents. Future research should focus on optimizing pore geometry in conjunction with functionalization to maximize site accessibility and on enhancing the stability of these materials in harsh, real-world conditions, such as high humidity and radiation fields, to pave the way for their deployment in nuclear waste remediation.[4][11]
References
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Zhang, X., Maddock, J., Nenoff, T. M., Denecke, M. A., Yang, S., & Schröder, M. (2022). Adsorption of iodine in metal–organic framework materials. Chemical Society Reviews, 51(9), 3243-3262. [Link]
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Zhang, X., Maddock, J., Nenoff, T. M., Denecke, M. A., Yang, S., & Schröder, M. (2022). Adsorption of iodine in metal–organic framework materials. National Center for Biotechnology Information. [Link]
-
Lan, T., Ding, X., Xiao, S., & Zheng, W. (2025). Adsorption behavior and structural transformation mechanism of ZIF-8 material on iodine vapor with varying particle sizes. Journal of Porous Materials. [Link]
-
Lan, T., Ding, X., Xiao, S., & Zheng, W. (2025). Adsorption behavior and structural transformation mechanism of ZIF-8 material on iodine vapor with varying particle sizes. SpringerLink. [Link]
-
Li, J., et al. (2021). Boosting the Iodine Adsorption and Radioresistance of Th-UiO-66 MOFs via Aromatic Substitution. Angewandte Chemie International Edition, 60(13), 7118-7123. [Link]
-
Li, J., et al. (2021). Boosting the Iodine Adsorption and Radioresistance of Th-UiO-66 MOFs via Aromatic Substitution. PubMed. [Link]
-
Zhang, X., et al. (2022). Adsorption of iodine in metal–organic framework materials. RSC Publishing. [Link]
-
Wang, Y., et al. (2021). Water-based synthesis of chemically stable Zr-based MOFs using pyridine-containing ligands and their exceptionally high adsorption capacity for iodine. Journal of Materials Chemistry A. [Link]
-
Chen, Y., et al. (2020). Iodine Capture Using Zr-Based Metal-Organic Frameworks (Zr-MOFs): Adsorption Performance and Mechanism. ACS Applied Materials & Interfaces, 12(16), 18568-18577. [Link]
-
Wang, Y., et al. (2024). Recent Advances in Metal–Organic Frameworks and Their Derivatives for Adsorption of Radioactive Iodine. Molecules, 29(17), 4170. [Link]
-
Sikdar, N., et al. (2024). Direct Observation of Enhanced Iodine Binding within a Series of Functionalized Metal–Organic Frameworks with Exceptional Irradiation Stability. Journal of the American Chemical Society. [Link]
-
Zhang, X., et al. (2022). Adsorption of iodine in metal–organic framework materials. ResearchGate. [Link]
-
Li, Y., et al. (2023). A Pyridine-Containing 3D Metal–Organic Framework for Iodine Capture. Crystal Growth & Design. [Link]
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Spectroscopic Validation of Pyridine Coordination in MOF Pores: A Comparative Technical Guide
Topic: Spectroscopic validation of pyridine coordination in MOF pores Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Challenge of Pore Validation
In Metal-Organic Framework (MOF) catalysis and separation, validating the accessibility and nature of active sites (Coordinatively Unsaturated Sites - CUS) is critical. Pyridine is the probe molecule of choice due to its specific interaction with Lewis (LAS) and Brønsted (BAS) acid sites. However, a common failure mode in characterization is misinterpreting surface physisorption as true pore coordination.
This guide provides a rigorous, comparative analysis of the three primary spectroscopic techniques—FTIR (DRIFTS) , Raman , and Solid-State NMR (ssNMR) —and establishes a self-validating experimental protocol to definitively prove pyridine coordination within MOF pores.
Comparative Analysis of Spectroscopic Techniques
To select the right validation method, researchers must balance sensitivity, site specificity, and the ability to probe pore dynamics.
Technique 1: FTIR / DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy)
-
Role: The "Gold Standard" for distinguishing acid site types.
-
Mechanism: Pyridine ring vibrations shift significantly upon electron donation to a metal center (Lewis) or protonation (Brønsted).
-
Pros: High sensitivity; distinct spectral fingerprints for LAS (1450 cm⁻¹) and BAS (1540 cm⁻¹).
-
Cons: Requires rigorous in situ activation; opaque samples can be challenging; low-frequency metal-ligand modes are often obscured.
Technique 2: Raman Spectroscopy
-
Role: Structural integrity and complementary validation.
-
Mechanism: Scatters light based on polarizability changes; sensitive to symmetric vibrations (e.g., ring breathing modes).
-
Pros: Non-destructive; excellent for verifying that the MOF lattice did not collapse during pyridine dosing; water interference is minimal.
-
Cons: Fluorescence interference from organic linkers can overwhelm signals; less sensitive to trace surface sites than FTIR.
Technique 3: Solid-State NMR (ssNMR)
-
Role: The definitive probe for local environment and dynamics.
-
Mechanism: Uses ¹⁵N (requires enrichment) or ¹³C/²H to observe chemical shift anisotropy and relaxation times.
-
Pros: Unambiguous proof of pore confinement (via dynamics/relaxation measurements); quantifies site occupancy.
-
Cons: Low sensitivity (often requires isotopic enrichment); long acquisition times; high equipment cost.
Comparison Matrix: Selecting the Right Tool
| Feature | FTIR (DRIFTS) | Raman Spectroscopy | Solid-State NMR (¹⁵N/²H) |
| Primary Output | Acid Site Type (Lewis vs. Brønsted) | Host-Guest Structural Integrity | Site Dynamics & Pore Confinement |
| Sensitivity | High (Surface & Bulk) | Moderate (Bulk dominated) | Low (Bulk active sites only) |
| Sample Prep | In situ cell required (Vacuum/Heat) | Minimal (Capillary/Cell) | Rotor packing (Air-sensitive) |
| Key Marker | Ring stretching (~1450-1640 cm⁻¹) | Ring breathing (~990-1030 cm⁻¹) | Chemical Shift (δ) & Relaxation (T₁) |
| Cost/Time | Low / Fast | Low / Fast | High / Slow |
Validated Experimental Protocol: In Situ DRIFTS
Self-Validating System: This protocol ensures that observed signals arise from chemisorbed species inside the pores, not physisorbed surface moisture or loosely bound pyridine.
Step-by-Step Methodology
-
Sample Loading: Load ~20 mg of MOF powder into the DRIFTS cup. Ensure a flat surface to maximize reflectivity.
-
Activation (The Critical Step):
-
Heat sample to 150–250°C (structure dependent) under high vacuum (< 10⁻⁴ Torr) or inert flow (He/Ar, 30 mL/min).
-
Validation: Monitor the disappearance of water bands (3400–3600 cm⁻¹) and the sharpening of linker bands. Hold until spectrum stabilizes (typically 2–4 hours).
-
Cool to analysis temperature (typically 25°C or 150°C).
-
-
Background Collection: Collect the spectrum of the activated, clean MOF. This will be subtracted from subsequent spectra.
-
Pyridine Dosing:
-
Introduce pyridine vapor (saturation pressure at 25°C) for 30 minutes.
-
Equilibrium Check: Ensure saturation by monitoring the intensity of the 1440–1600 cm⁻¹ region.
-
-
Physisorption Removal (The Filter):
-
Evacuate/Purge at 150°C for 30–60 minutes.
-
Why? This removes weakly physisorbed pyridine (H-bonded to linkers/defects), leaving only pyridine coordinated to strong Lewis/Brønsted sites.
-
-
Data Acquisition: Collect final spectra (64–128 scans, 4 cm⁻¹ resolution).
Workflow Visualization
Figure 1: Validated DRIFTS workflow for isolating chemically coordinated pyridine species.
Data Interpretation & Logic
Correctly assigning bands is crucial. The wavenumber shift (
Spectral Assignment Logic
-
Lewis Acid Sites (LAS): Pyridine lone pair donates to Metal (M). Look for the 19b mode splitting.
-
Range:1445 – 1460 cm⁻¹ (and ~1600 cm⁻¹).
-
Interpretation: Higher shift = Stronger Lewis acidity (Harder metal center).
-
-
Brønsted Acid Sites (BAS): Pyridine protonated to Pyridinium ion (PyH⁺).[1]
-
Range:1540 – 1550 cm⁻¹ (and ~1640 cm⁻¹).
-
Interpretation: Indicates presence of acidic bridging hydroxyls or linker defects.
-
-
Physisorbed Pyridine: Weak H-bonding.
-
Range:1440 cm⁻¹ and 1580–1600 cm⁻¹ .
-
Action: If these persist after 150°C evacuation, the activation was insufficient.
-
Quantitative Data Table: Typical Band Assignments
| Vibrational Mode | Species | Wavenumber (cm⁻¹) | Structural Implication |
| Lewis (L) | 1445 – 1460 | Coordinated to Open Metal Site (CUS) | |
| Brønsted (B) | 1540 – 1550 | Protonated by -OH / Defect | |
| Physisorbed (H) | 1440 – 1445 | Weakly bound in pore (remove via heat) | |
| Lewis (L) | 1600 – 1633 | Confirmation of LAS | |
| Brønsted (B) | 1630 – 1640 | Confirmation of BAS |
Decision Tree for Spectral Validation
Figure 2: Decision logic for assigning pyridine spectral bands to specific MOF sites.
References
-
Zhu, L., et al. (2018). "Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy." Physical Chemistry Chemical Physics, 20, 21120-21126. Link
-
Bordiga, S., et al. (2020). "Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules." Chemical Reviews, 120(19), 10846–10900. Link
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Hoffmann, H. C., et al. (2018). "Probing Interactions of N-Donor Molecules with Open Metal Sites within Paramagnetic Cr-MIL-101: A Solid-State NMR Spectroscopic and Density Functional Theory Study." Journal of the American Chemical Society, 140(4), 1333–1347. Link
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Klet, R. C., et al. (2018). "Spectroscopic Evidence of Pore Geometry Effect on Axial Coordination of Guest Molecules in Metalloporphyrin-Based Metal Organic Frameworks." Inorganic Chemistry, 57(9), 5266–5275. Link
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Barzetti, T., et al. (1996).[2] "Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts." Journal of the Chemical Society, Faraday Transactions, 92, 1401-1407. Link
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A Senior Application Scientist's Guide to the Thermal Stability of Halogenated Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalysis, materials science, and pharmaceutical development, the rational selection of ligands is paramount. Halogenated pyridines represent a versatile class of ligands, offering tunable electronic and steric properties crucial for modulating the reactivity and stability of metal complexes. However, their efficacy is often dictated by their thermal stability, a critical parameter that governs their operational range and degradation pathways in various applications. This guide provides a comprehensive comparison of the thermal stability of halogenated pyridine ligands, supported by experimental data and field-proven insights to inform your research and development endeavors.
The Critical Role of Thermal Stability
The thermal stability of a ligand is not merely an academic curiosity; it is a key determinant of its practical utility. In high-temperature catalytic processes, a ligand's ability to resist decomposition is essential for maintaining catalytic activity and preventing the formation of undesirable byproducts. Similarly, in the synthesis of advanced materials and pharmaceuticals, the thermal robustness of intermediates and final products is crucial for ensuring product integrity and safety. Understanding the thermal limits of halogenated pyridine ligands is therefore fundamental to designing robust and reliable chemical systems.
Factors Influencing Thermal Stability: A Mechanistic Overview
The thermal stability of halogenated pyridine ligands is primarily influenced by two key factors: the nature of the halogen substituent and its position on the pyridine ring. These factors dictate the strength of the carbon-halogen (C-X) bond and the overall electronic landscape of the molecule, which in turn affects its susceptibility to thermal degradation.
The general trend for the strength of the C-X bond follows the order: C-F > C-Cl > C-Br > C-I . This trend is a direct consequence of the increasing atomic size and decreasing electronegativity of the halogen as one moves down the group. The stronger C-F bond generally imparts greater thermal stability to fluorinated pyridines compared to their heavier halogen counterparts.
The position of the halogen on the pyridine ring also plays a significant role. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates a dipole moment and influences the electron density at different carbon atoms. This can affect the stability of the C-X bond and the potential decomposition pathways.
Caption: Factors influencing the thermal stability of halogenated pyridine ligands.
Comparative Thermal Stability: Experimental Data
To provide a quantitative comparison, we have compiled available thermal decomposition data for various halogenated pyridine ligands. The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset of decomposition is a key parameter derived from TGA curves.
| Ligand | Halogen | Position | Decomposition Onset (°C) | Data Source/Notes |
| 3-Chloropyridine | Cl | 3 | > 610 | [1] |
| 2-Iodopyridine | I | 2 | Decomposes upon heating | [2] |
| 4-Bromopyridine | Br | 4 | Melting Point: 53-56 °C | [3] |
| 2-Bromopyridine | Br | 2 | Not specified | |
| 4-Chloropyridine | Cl | 4 | Not specified | |
| 2-Fluoropyridine | F | 2 | Not specified | |
| 3-Bromopyridine | Br | 3 | Not specified |
From the available data, 3-Chloropyridine exhibits remarkable thermal stability, with a decomposition temperature exceeding 610 °C[1]. This high stability makes it an excellent candidate for applications requiring robust ligands in high-temperature environments. While a specific decomposition temperature for 2-Iodopyridine is not provided, its lower C-I bond energy suggests it will be significantly less stable than its chlorinated counterpart[2].
The Influence of Halogenation on Metal Complex Stability
The thermal stability of the free ligand is a strong indicator of the potential stability of its corresponding metal complexes. However, coordination to a metal center can either stabilize or destabilize the ligand, depending on the nature of the metal-ligand bond and the overall coordination environment.
Studies on copper(II) complexes with chlorhexidine, which contains chlorobenzene moieties, show that the final residue after thermal decomposition is copper oxide, indicating a complete breakdown of the ligand at elevated temperatures[4]. Similarly, thermal analysis of mixed-ligand copper(II) complexes with pyridinecarbonitrile precursors demonstrates that the thermal behavior is significantly influenced by the other ligands present, with nitrate-containing complexes exhibiting highly exothermic decompositions[5].
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the generation of reliable and reproducible thermal stability data, a standardized experimental protocol for TGA is essential. The following is a self-validating protocol for the thermal analysis of halogenated pyridine ligands.
Objective: To determine the onset of thermal decomposition for a given halogenated pyridine ligand.
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) with a high-precision microbalance and a furnace capable of reaching at least 800 °C is required[6].
Experimental Workflow:
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the halogenated pyridine ligand into a clean, tared ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA's microbalance.
-
Close the furnace and begin purging with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to ensure an oxygen-free environment. Allow the system to stabilize for at least 30 minutes.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature of at least 800 °C.
-
Employ a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time[6].
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the heating program.
-
Data Analysis:
-
Plot the percentage of initial mass as a function of temperature to generate the TGA curve.
-
Plot the first derivative of the TGA curve (d(mass)/dT) as a function of temperature to obtain the derivative thermogravimetric (DTG) curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss.
-
Determine the onset temperature of decomposition (Tonset), which is often taken as the intersection of the baseline before decomposition and the tangent to the steepest part of the mass loss curve.
-
Conclusion and Future Directions
The thermal stability of halogenated pyridine ligands is a critical parameter that dictates their suitability for a wide range of applications. While a comprehensive comparative dataset is not yet fully established, the available information and fundamental chemical principles provide a strong framework for ligand selection.
Key Takeaways:
-
Halogen Identity is Key: The strength of the carbon-halogen bond is a primary determinant of thermal stability, with the general trend being F > Cl > Br > I.
-
Positional Isomerism Matters: The electronic effects of the nitrogen atom in the pyridine ring can influence the stability of different positional isomers.
-
Experimental Verification is Crucial: Due to the limited availability of public data, experimental determination of thermal stability via TGA is highly recommended for specific applications.
Future research should focus on systematic TGA studies of a complete series of halogenated pyridine isomers to provide a comprehensive and directly comparable dataset. This will undoubtedly accelerate the rational design of new catalysts, materials, and pharmaceuticals with enhanced thermal performance.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Iodophenyl)pyridine
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed protocol for the safe and compliant disposal of 4-(4-Iodophenyl)pyridine, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and adherence to environmental laws.
Hazard Profile of this compound: Understanding the Risk
This compound (CAS No. 83420-59-1) is a halogenated aromatic compound.[1] Its hazard profile is derived from its chemical structure, incorporating both a pyridine ring and an iodinated phenyl group. While specific toxicity data for this compound is limited, the primary hazards can be inferred from safety data sheets (SDS) for structurally related chemicals like 4-iodopyridine and pyridine itself.
The primary hazards associated with this compound and its chemical class include:
Furthermore, as a halogenated organic compound, its disposal is subject to specific environmental regulations due to the potential for forming persistent and toxic byproducts, such as dioxins, if improperly incinerated.[4] Therefore, it must be treated as a hazardous waste stream.
Essential Safety and Handling Protocols
Before any handling or disposal process begins, the following engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure risks.
Engineering Controls:
-
All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or splash-proof chemical goggles, must be worn.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.[6][7]
-
Protective Clothing: A lab coat is required to prevent skin contact.[6] For larger quantities or in case of a spill, impervious clothing may be necessary.[8]
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste characterization. Due to the presence of iodine, this compound is classified as a halogenated organic waste .[4][9] This classification is critical because halogenated and non-halogenated waste streams are often treated and disposed of differently.[9]
Causality: Co-mingling halogenated waste with non-halogenated organic solvents can complicate the disposal process. The incineration of halogenated compounds requires specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide). Disposing of it in a non-halogenated waste stream can lead to regulatory non-compliance and environmental harm.
Procedure:
-
Designate a specific waste container exclusively for halogenated organic solids or solutions.
-
Never mix this compound waste with non-halogenated solvents, strong acids, or bases.[5] Pyridine derivatives can react violently with strong oxidants and acids.[10]
Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for managing different forms of this compound waste.
Protocol 4.1: Disposal of Solid this compound Waste
-
Container Selection: Obtain a dedicated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is suitable.[7]
-
Waste Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood. Avoid creating dust.[6]
-
Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound".
-
The primary hazards: "Toxic," "Irritant."
-
The date accumulation started.[5]
-
-
Storage: Keep the container tightly sealed when not in use.[6] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5]
-
Final Disposal: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Protocol 4.2: Disposal of Contaminated Materials
-
Segregation: Items contaminated with this compound, such as gloves, weigh boats, and absorbent paper, must be treated as hazardous waste.
-
Collection: Place these contaminated solids into a designated solid hazardous waste container, separate from non-hazardous lab trash. This container should be clearly labeled as "Contaminated Solid Waste" and list the chemical contaminant.
-
Disposal: The disposal procedure for this container follows the same path as for the solid chemical waste (Protocol 4.1, steps 4-5).
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert colleagues and your supervisor.[6]
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, eliminate all nearby ignition sources.[11]
-
Containment (for small spills): For small spills within a fume hood:
-
Ensure your PPE is intact.
-
Cover the spill with an absorbent, inert material such as sand, diatomaceous earth, or a universal binding agent.[12]
-
Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.
-
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[10]
-
Reporting: Report the spill to your EHS department according to your institution's policy.
Quantitative Data and Quick Reference
The following table summarizes key data for this compound and its parent compound, pyridine, for easy reference.
| Property | This compound | Pyridine (Reference) |
| CAS Number | 83420-59-1[1] | 110-86-1[13] |
| Molecular Formula | C₁₁H₈IN[1] | C₅H₅N |
| Molecular Weight | 281.09 g/mol [1] | 79.1 g/mol |
| Appearance | Solid (Crystals or Powder)[14] | Colorless Liquid[11] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation)[2][3] | H225 (Highly flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11][15] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
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Lab Alley. (2019, February 20). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine ToxFAQs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
MDPI. (2026, January 28). Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors. Water. Retrieved from [Link]
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C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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PubChem. (n.d.). 4-(Iodomethyl)pyridine. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
